Product packaging for C25H30FN3O4(Cat. No.:)

C25H30FN3O4

Cat. No.: B12623442
M. Wt: 455.5 g/mol
InChI Key: YPHRFPNFAIAVFD-GZWBLTSWSA-N
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Description

C25H30FN3O4 is a chemical compound identified in patent literature as a histamine H3 receptor antagonist . Histamine H3 receptors are primarily located in the central nervous system and function as presynaptic autoreceptors, regulating the release of histamine and other neurotransmitters . As an antagonist, this compound is designed to block the H3 receptor, which may lead to increased neurotransmitter release. Based on its mechanism of action, this molecule has been investigated for potential therapeutic applications in cognitive disorders and obesity . This product is supplied for research use only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the relevant patent literature for comprehensive synthetic and pharmacological data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30FN3O4 B12623442 C25H30FN3O4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H30FN3O4

Molecular Weight

455.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-6,7-dimethoxy-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C25H30FN3O4/c1-16(24(30)28-11-4-5-12-28)27-25(31)29-13-10-18-14-21(32-2)22(33-3)15-20(18)23(29)17-6-8-19(26)9-7-17/h6-9,14-16,23H,4-5,10-13H2,1-3H3,(H,27,31)/t16-,23?/m0/s1

InChI Key

YPHRFPNFAIAVFD-GZWBLTSWSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCCC1)NC(=O)N2CCC3=CC(=C(C=C3C2C4=CC=C(C=C4)F)OC)OC

Canonical SMILES

CC(C(=O)N1CCCC1)NC(=O)N2CCC3=CC(=C(C=C3C2C4=CC=C(C=C4)F)OC)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide (C25H30FN3O4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the novel benzofuran derivative, 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide. While specific experimental data for this compound is not extensively available in public literature, this document outlines a plausible synthetic route and standard characterization methodologies based on established benzofuran chemistry.

Compound Overview

The molecule with the chemical formula C25H30FN3O4, identified as 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide, belongs to the benzofuran class of heterocyclic compounds. Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic drugs, exhibiting activities such as anticancer, antiviral, antifungal, and anti-inflammatory properties[1][2]. The structural features of this particular compound, including a substituted benzofuran core, a fluorophenyl group, a morpholinoethylamine side chain, and a carboxamide moiety, suggest its potential as a pharmacologically active agent.

Table 1: Compound Identification

ParameterValue
IUPAC Name 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide
Molecular Formula This compound
PubChem CID 16073216

Proposed Synthesis Pathway

A plausible synthetic pathway for the target compound involves a multi-step process starting from commercially available materials. The core benzofuran structure can be constructed via established methods such as the Perkin rearrangement or intramolecular cyclization reactions. A proposed retro-synthetic analysis suggests the following key disconnections, leading to a convergent synthesis strategy.

Synthesis_Pathway Target_Compound This compound Intermediate_A Benzofuran Carboxylic Acid Intermediate_B Substituted Phenol Intermediate_B->Intermediate_A Cyclization Intermediate_C α-Halo Ketone Intermediate_C->Intermediate_A Cyclization Starting_Material_1 4-Isopropoxy-3-nitrophenol Starting_Material_1->Intermediate_B Starting_Material_2 2-bromo-1-(4-fluorophenyl)ethan-1-one Starting_Material_2->Intermediate_C Reagent_1 N-methylethanamine Reagent_2 2-morpholinoethan-1-amine Reagent_2->Intermediate_B Reagent_3 SOCl2, then Methylamine Reagent_3->Target_Compound

Caption: Proposed multi-step synthesis pathway for this compound.

Experimental Protocols:

Step 1: Synthesis of 2-(4-fluorophenyl)-5-isopropoxy-6-nitrobenzofuran-3-carboxylic acid (Intermediate A)

A mixture of 4-isopropoxy-3-nitrophenol (Starting Material 1) and 2-bromo-1-(4-fluorophenyl)ethan-1-one (Starting Material 2) in anhydrous acetone is treated with potassium carbonate. The reaction mixture is refluxed for 12-16 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The resulting crude product is then subjected to saponification using aqueous sodium hydroxide, followed by acidification to yield the benzofuran carboxylic acid intermediate.

Step 2: Reduction of the Nitro Group

Intermediate A is dissolved in ethanol, and a catalytic amount of Palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours. The catalyst is removed by filtration through celite, and the solvent is evaporated to give the corresponding amino-benzofuran derivative.

Step 3: Introduction of the Morpholinoethyl Side Chain

The amino-benzofuran derivative is subjected to reductive amination with morpholinoacetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride in dichloromethane. The reaction is stirred at room temperature for 8-12 hours. The reaction is quenched with saturated sodium bicarbonate solution, and the product is extracted with dichloromethane.

Step 4: Amidation to Yield the Final Compound

The resulting carboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane. The excess reagent and solvent are removed under vacuum. The crude acid chloride is then dissolved in fresh dichloromethane and added dropwise to a solution of methylamine in dichloromethane at 0°C. The reaction is stirred for 2-4 hours, after which it is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude final product, which can be purified by column chromatography.

Characterization

The structural confirmation and purity assessment of the synthesized compound would be performed using a combination of spectroscopic and analytical techniques.

Table 2: Expected Characterization Data

TechniqueExpected Results
¹H NMR Signals corresponding to aromatic protons, methyl group, morpholino and ethyl protons, and the isopropoxy group.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the benzofuran core, phenyl ring, and side chains.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of this compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, C=O (amide), C-O-C (ether), and C-F bonds.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Melting Point A sharp melting point range, indicative of a pure crystalline solid.

Experimental Workflow for Characterization:

Characterization_Workflow Start Synthesized Compound Purification Column Chromatography Purity_Check HPLC / TLC Purification->Purity_Check Structure_Confirmation Spectroscopic Analysis Purity_Check->Structure_Confirmation Physical_Properties Physical Characterization Purity_Check->Physical_Properties NMR ¹H and ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR Infrared Spectroscopy Structure_Confirmation->IR Final_Data Compiled Characterization Data Structure_Confirmation->Final_Data Melting_Point Melting Point Determination Physical_Properties->Melting_Point Physical_Properties->Final_Data Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation mTORC1->Proliferation Compound This compound Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

References

Spectroscopic data for C25H30FN3O4 (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive overview of the spectroscopic data for the compound with the molecular formula C25H30FN3O4. The target audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

The specific compound analyzed in this guide is 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide . As of the time of this publication, experimental spectroscopic data for this compound is not widely available in the public domain. Therefore, the data presented herein is predicted based on the known chemical structure, providing a valuable reference for researchers working with this or structurally similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using computational models and are intended to provide a baseline for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-7.9m2HAromatic CH (Fluorophenyl)
~7.1-7.2m2HAromatic CH (Fluorophenyl)
~7.0s1HAromatic CH (Benzofuran)
~6.8s1HAromatic CH (Benzofuran)
~6.2br s1HNH (Amide)
~4.5-4.6sept1HCH (Isopropyl)
~3.7-3.8t4HCH₂ (Morpholine)
~3.2t2HCH₂ (Ethylamino)
~3.0d3HCH₃ (N-methyl)
~2.8t2HCH₂ (Ethylamino)
~2.5-2.6t4HCH₂ (Morpholine)
~1.4d6HCH₃ (Isopropyl)

Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) ppmAssignment
~165C=O (Amide)
~163 (d, J ≈ 250 Hz)C-F (Fluorophenyl)
~155C (Benzofuran)
~148C (Benzofuran)
~145C (Benzofuran)
~140C (Benzofuran)
~130 (d, J ≈ 8 Hz)CH (Fluorophenyl)
~128C (Fluorophenyl)
~118C (Benzofuran)
~115 (d, J ≈ 22 Hz)CH (Fluorophenyl)
~110C (Benzofuran)
~100CH (Benzofuran)
~95CH (Benzofuran)
~72CH (Isopropyl)
~67CH₂ (Morpholine)
~55CH₂ (Ethylamino)
~54CH₂ (Morpholine)
~45CH₂ (Ethylamino)
~27CH₃ (N-methyl)
~22CH₃ (Isopropyl)
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3350MediumN-H Stretch (Secondary Amine/Amide)
~3050MediumAromatic C-H Stretch
~2950StrongAliphatic C-H Stretch
~1640StrongC=O Stretch (Amide)
~1600, ~1500Medium-StrongAromatic C=C Stretch
~1250StrongC-O Stretch (Aryl Ether)
~1220StrongC-F Stretch
~1120StrongC-O-C Stretch (Ether/Morpholine)
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

ParameterValue
Molecular Formula This compound
Monoisotopic Mass 455.22205 Da[1]
Predicted M+H⁺ 456.22933
Key Fragmentation Pathways - Loss of the morpholinoethyl side chain.- Cleavage of the amide bond.- Fragmentation of the benzofuran core.

Experimental Protocols

The following sections detail the standard operating procedures for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Solvent and Standard: Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition for ¹H NMR:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR:

    • Switch the probe to the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and reference them to the TMS signal.

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.

    • Identify the chemical shifts of the peaks in the ¹³C spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and correlate them to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to scan from m/z 100 to 1000.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the parent ion.

  • Tandem MS (MS/MS) for Fragmentation:

    • Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor.

    • Apply collision-induced dissociation (CID) to fragment the precursor ion and record the resulting fragment ions.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated mass for the molecular formula.

    • Analyze the fragmentation pattern from the MS/MS spectrum to gain structural information.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.7 mL CDCl3 Acquire_1H Acquire 1H Spectrum Dissolve->Acquire_1H Insert into Spectrometer Acquire_13C Acquire 13C Spectrum Acquire_1H->Acquire_13C Process Fourier Transform & Phasing Acquire_13C->Process Analyze Peak Analysis & Assignment Process->Analyze IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Place_Sample Place solid sample on ATR crystal Background Record Background Spectrum Place_Sample->Background Sample_Spec Record Sample Spectrum Background->Sample_Spec Analyze_IR Identify Absorption Bands Sample_Spec->Analyze_IR MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare_Sol Prepare dilute solution (e.g., in Methanol) Infuse Infuse into ESI source Prepare_Sol->Infuse Acquire_MS1 Acquire Full Scan MS Infuse->Acquire_MS1 Acquire_MS2 Acquire MS/MS Acquire_MS1->Acquire_MS2 Analyze_MS Determine Accurate Mass & Fragmentation Acquire_MS2->Analyze_MS

References

C25H30FN3O4 IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides the definitive identification of the compound with the molecular formula C25H30FN3O4. It includes the International Union of Pure and Applied Chemistry (IUPAC) name and the Chemical Abstracts Service (CAS) number. This information is fundamental for researchers engaged in chemical synthesis, pharmacological studies, and drug development.

Compound Identification

The molecular formula this compound corresponds to the active pharmaceutical ingredient Atorvastatin .[1] Atorvastatin is a member of the statin class of medications, which are used to lower cholesterol and prevent cardiovascular disease.[1][2][3] It functions by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2]

Chemical Identifiers

The primary identifiers for Atorvastatin are its IUPAC name and CAS number, which are essential for unambiguous identification in research and regulatory documentation.

IdentifierValue
IUPAC Name (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid[1][2]
CAS Number 134523-00-5[1][2][4][5]
Molecular Formula C33H35FN2O5[2][4][5]
Synonyms Atorvastatin acid, Atorvastatin free acid[5][6]

Note: The molecular formula provided in the query (this compound) appears to be incorrect for Atorvastatin. The correct molecular formula for the free acid form of Atorvastatin is C33H35FN2O5.[2][4][5] Atorvastatin is often supplied as a calcium salt.[3][7][8]

Experimental Protocols and Data

Detailed experimental protocols for the synthesis of Atorvastatin have been published.[1] The process chemistry often involves establishing the stereocenters of the molecule through a chiral pool approach, starting from an inexpensive natural product.[1] For analytical purposes, a variety of methods are employed, and reference standards are available.

As this document serves as a high-level technical guide for the identification of the compound, specific experimental data from individual studies are not included. Researchers should refer to peer-reviewed literature for detailed experimental protocols and results related to the synthesis, pharmacology, and clinical use of Atorvastatin.

Logical Relationships and Workflows

The identification of a chemical compound based on its molecular formula is a foundational step in chemical and pharmaceutical research. The workflow for this process is straightforward and can be visualized as follows.

A Molecular Formula This compound B Database Search (e.g., PubChem, CAS) A->B C Identify Compound (Atorvastatin) B->C D Retrieve Identifiers (IUPAC Name, CAS Number) C->D E Verify Information D->E

Caption: Workflow for Chemical Identification.

The mechanism of action for Atorvastatin involves the inhibition of a key enzyme in the cholesterol biosynthesis pathway. This relationship can be represented in a simplified diagram.

A Atorvastatin B HMG-CoA Reductase A->B C Cholesterol Biosynthesis B->C

Caption: Atorvastatin's Mechanism of Action.

References

An In-depth Technical Guide to the Mechanism of Action of C25H30FN3O4 (Lurasidone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound with the chemical formula C25H30FN3O4 is known as Lurasidone, an atypical antipsychotic medication belonging to the benzisothiazole class.[1][2] Marketed under the trade name Latuda, among others, it is approved for the treatment of schizophrenia in adults and adolescents, as well as for depressive episodes associated with bipolar I disorder (bipolar depression) as both monotherapy and adjunctive therapy with lithium or valproate.[1][3] This document provides a comprehensive overview of the discovery of Lurasidone's mechanism of action, detailing its pharmacodynamic profile, relevant experimental protocols, and key clinical findings.

Core Mechanism of Action

While the precise mechanism of action is not fully elucidated, Lurasidone's therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin (5-HT) 2A receptors.[1][4] This dual-action profile is a hallmark of atypical antipsychotics, contributing to the alleviation of positive symptoms of schizophrenia (e.g., hallucinations, delusions) and a reduced likelihood of extrapyramidal side effects compared to typical antipsychotics.[4]

Lurasidone distinguishes itself through a unique receptor binding profile, characterized by high-affinity antagonism at the 5-HT7 receptor and partial agonism at the 5-HT1A receptor.[1][5][6] The antagonism of 5-HT7 receptors and partial agonism at 5-HT1A receptors are thought to contribute to its antidepressant and pro-cognitive effects.[1][4][7] Furthermore, Lurasidone exhibits moderate affinity for α2C-adrenergic receptors, which may also play a role in its antidepressant properties.[4][5]

Crucially, Lurasidone has a negligible affinity for histaminic H1 and muscarinic M1 receptors.[5][6] This lack of activity at these specific receptors is associated with a lower incidence of common antipsychotic side effects such as sedation, weight gain, and metabolic disturbances.[4][6][7]

Data Presentation

Table 1: Receptor Binding Affinity of Lurasidone

This table summarizes the in vitro binding affinities (Ki) of Lurasidone for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Receptor SubtypeBinding Affinity (Ki, nM)Pharmacological Action
Serotonin 5-HT70.49 - 0.5[3][6][8]Antagonist[5][6]
Dopamine D20.994 - 1.7[3][8]Antagonist[5][6]
Serotonin 5-HT2A0.47 - 2.0[3][8]Antagonist[5][6]
Serotonin 5-HT1A6.38 - 6.8[3][6][8]Partial Agonist[1][5][6]
Adrenergic α2C10.8[3][5][6]Antagonist[4]
Adrenergic α2A41[6]Weak Antagonist
Adrenergic α148[6]Weak Antagonist
Serotonin 5-HT2C415[6]Weak Affinity
Histamine H1>1000[9]Negligible Affinity[5][6]
Muscarinic M1>1000[9]Negligible Affinity[5][6]

Table 2: Pharmacokinetic Properties of Lurasidone

This table outlines the key pharmacokinetic parameters of Lurasidone.

ParameterValueNotes
Bioavailability9-19%[10][11]Absorption is increased approximately two- to three-fold when taken with food (at least 350 calories).[11][12]
Time to Peak Plasma Concentration (Tmax)1-3 hours[1][11][12]
Elimination Half-life18-40 hours[10][11]
Protein Binding~99%[10][11]Primarily binds to albumin and alpha-1 acid glycoprotein.[1]
MetabolismPrimarily via Cytochrome P450 3A4 (CYP3A4).[1][4][13]Major pathways include oxidative N-dealkylation and hydroxylation.[10][11]
Excretion~80% in feces, ~9% in urine.[1][11]

Table 3: Summary of Key Clinical Trial Efficacy Data

This table presents results from selected placebo-controlled studies demonstrating Lurasidone's efficacy.

Study/IndicationPatient PopulationDosagePrimary Outcome MeasureResult
Schizophrenia (PEARL 3) [14]Acutely psychotic chronic schizophrenia80 mg/day & 160 mg/dayChange from baseline in Positive and Negative Syndrome Scale (PANSS) total score at Week 6.Statistically significant improvement compared to placebo for both dose groups.[14]
Bipolar I Depression (Monotherapy) [15][16]Bipolar I depression20-60 mg/day & 80-120 mg/dayChange from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 6.Significant reduction in MADRS scores for both dose groups compared to placebo.[16] The 20-60 mg/day group showed a statistically significant reduction (-13.6 vs -10.6 for placebo).[15]
Bipolar I Depression (Pediatric) [17]Children and adolescents (10-17 years) with bipolar depressionFlexible DosingChange from baseline in Children's Depression Rating Scale, Revised (CDRS-R) total score at Week 8.Statistically more effective than placebo in reducing depressive symptoms.[17]

Experimental Protocols

1. In Vitro Receptor Binding Assay Protocol

This protocol outlines the general methodology used to determine the binding affinity of Lurasidone for various receptors.

  • Objective: To quantify the affinity of Lurasidone for specific neurotransmitter receptor subtypes.

  • Materials:

    • Membrane preparations from cells (e.g., CHO cells) recombinantly expressing the human receptor of interest (e.g., D2, 5-HT2A, 5-HT7).[9]

    • A specific radioligand for the target receptor (e.g., [3H]SB-269970 for 5-HT7 receptors).[18]

    • Lurasidone hydrochloride at various concentrations.

    • Incubation buffer and filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Cell membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of Lurasidone.[18]

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound radioligand.

    • The radioactivity retained on the filter is measured using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • Data Analysis:

    • The concentration of Lurasidone that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

2. Randomized, Double-Blind, Placebo-Controlled Clinical Trial Protocol (Example: Bipolar Depression)

This protocol describes the general design of a clinical trial to evaluate the efficacy and safety of Lurasidone.

  • Objective: To assess the efficacy and safety of Lurasidone monotherapy compared to placebo in patients with a major depressive episode associated with Bipolar I Disorder.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Phases:

    • Screening Phase (up to 2 weeks): Patients are assessed against inclusion/exclusion criteria. Medical history, physical examinations, and baseline psychiatric assessments (e.g., MADRS) are completed.

    • Washout Period: Previous psychotropic medications are tapered and discontinued.

    • Randomization: Eligible patients are randomly assigned to receive a fixed or flexible dose of Lurasidone (e.g., 20-60 mg/day) or a matching placebo.[15]

    • Treatment Phase (6-8 weeks): Patients receive the assigned treatment daily. Efficacy is assessed regularly using standardized scales (e.g., weekly MADRS). Safety is monitored through adverse event reporting, vital signs, ECGs, and laboratory tests.[15][17][19]

    • Follow-up Phase: Post-treatment safety and clinical status are monitored.

  • Key Assessments:

    • Primary Efficacy Endpoint: The mean change from baseline to the end of the treatment phase in the total score of a depression rating scale (e.g., MADRS).[15]

    • Secondary Efficacy Endpoints: Clinical Global Impression-Severity (CGI-S) scale, response rates, remission rates, and functional impairment scales.[15]

    • Safety Assessments: Incidence of treatment-emergent adverse events (TEAEs), changes in weight, metabolic parameters (lipids, glucose), and vital signs.[15]

  • Statistical Analysis: The primary efficacy analysis is typically performed using a Mixed Model for Repeated Measures (MMRM) on the intent-to-treat (ITT) population to compare the change from baseline between the Lurasidone and placebo groups.[19]

Mandatory Visualizations

Lurasidone_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2 D2 Receptor Dopamine->D2 Binds Serotonin Serotonin HT2A 5-HT2A Receptor Serotonin->HT2A Binds HT7 5-HT7 Receptor Serotonin->HT7 Binds HT1A 5-HT1A Receptor Serotonin->HT1A Binds Therapeutic_Effects Therapeutic Effects (Antipsychotic, Antidepressant, Pro-cognitive) D2->Therapeutic_Effects HT2A->Therapeutic_Effects HT7->Therapeutic_Effects HT1A->Therapeutic_Effects Lurasidone Lurasidone Lurasidone->D2 Antagonist Lurasidone->HT2A Antagonist Lurasidone->HT7 Antagonist Lurasidone->HT1A Partial Agonist

Caption: Lurasidone's primary receptor interactions and resulting pharmacological actions.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (e.g., MADRS, PANSS, Safety Labs) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Arm: Lurasidone Randomization->Treatment_A Group 1 Treatment_B Control Arm: Placebo Randomization->Treatment_B Group 2 FollowUp Regular Follow-Up Visits (Efficacy & Safety Assessment) Treatment_A->FollowUp Treatment_B->FollowUp FollowUp->FollowUp EndOfStudy End of Treatment (Week 6-8) FollowUp->EndOfStudy Completion DataAnalysis Data Analysis (e.g., MMRM) EndOfStudy->DataAnalysis

Caption: Logical workflow of a randomized, placebo-controlled clinical trial for Lurasidone.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Experiment Day cluster_analysis Sample Analysis Surgery Stereotaxic Surgery: Implant guide cannula Recovery Post-operative Recovery Period Surgery->Recovery Probe Insert microdialysis probe into target brain region (e.g., prefrontal cortex) Recovery->Probe Baseline Collect baseline samples (aCSF perfusion) Probe->Baseline Admin Administer Lurasidone or Vehicle (i.p.) Baseline->Admin Collection Collect post-drug samples at timed intervals Admin->Collection HPLC Analyze dialysate samples via HPLC-ECD for neurotransmitter levels (Dopamine, Serotonin) Collection->HPLC Data Quantify and compare neurotransmitter concentrations (Baseline vs. Post-drug) HPLC->Data

Caption: Experimental workflow for in vivo microdialysis to assess neurotransmitter changes.

References

Vilazodone: A Technical Guide to its Biological Targets and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilazodone, a compound with the chemical formula C26H27N5O2, is an antidepressant agent approved for the treatment of major depressive disorder (MDD). Its unique pharmacological profile as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist distinguishes it from other antidepressants. This dual mechanism of action is believed to contribute to its efficacy and tolerability profile. This technical guide provides an in-depth overview of the potential biological targets of vilazodone, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways and experimental workflows.

Primary Biological Targets

Vilazodone's therapeutic effects are primarily attributed to its high affinity for two key proteins in the central nervous system: the serotonin transporter (SERT) and the serotonin 1A (5-HT1A) receptor.

Serotonin Transporter (SERT)

Vilazodone is a potent inhibitor of the serotonin transporter.[1] By blocking SERT, vilazodone inhibits the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. This action is the hallmark of SSRIs and is a well-established mechanism for antidepressant efficacy.

5-HT1A Receptor

In addition to its SSRI activity, vilazodone acts as a partial agonist at the 5-HT1A receptor.[2][3][4] 5-HT1A receptors are located both presynaptically (as autoreceptors on serotonin neurons) and postsynaptically. Partial agonism at presynaptic 5-HT1A autoreceptors is thought to reduce the negative feedback on serotonin release, potentially leading to a more rapid and sustained increase in synaptic serotonin levels compared to SSRIs alone.[5] Postsynaptic 5-HT1A receptor activation is also implicated in the therapeutic effects of antidepressants and anxiolytics.

Quantitative Data: Binding Affinities and Potency

The affinity and potency of vilazodone for its primary targets have been characterized in various in vitro studies. The following tables summarize the key quantitative data.

TargetParameterValue (nM)Reference(s)
Human SERTKi0.1[1][6]
Human SERTIC501.6[7][8]
Human 5-HT1A ReceptorKi0.2 (agonist state)[9]
Human 5-HT1A ReceptorIC502.1[7][8]

Table 1: Binding Affinity and Inhibitory Concentration of Vilazodone for Primary Targets

Transporter/ReceptorKi (nM)Reference(s)
Norepinephrine Transporter (NET)56[6][10]
Dopamine Transporter (DAT)37[6][10]
5-HT1D Receptor>1000[10]
5-HT2A Receptor>1000[10]
5-HT2C Receptor>1000[10]

Table 2: Binding Affinity of Vilazodone for Off-Target Transporters and Receptors

Signaling Pathways

The dual action of vilazodone on SERT and 5-HT1A receptors modulates serotonergic neurotransmission. The following diagram illustrates the proposed mechanism of action at the synaptic level.

Vilazodone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Synaptic Serotonin Serotonin_Vesicle->Synaptic_Cleft Release SERT SERT HT1A_auto 5-HT1A Autoreceptor Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->HT1A_auto HT1A_post 5-HT1A Receptor Synaptic_Cleft->HT1A_post HT_other Other 5-HT Receptors Synaptic_Cleft->HT_other Signal_Transduction Signal Transduction (e.g., cAMP ↓) HT1A_post->Signal_Transduction HT_other->Signal_Transduction Vilazodone Vilazodone Vilazodone->SERT Inhibition Vilazodone->HT1A_auto Partial Agonism Vilazodone->HT1A_post Partial Agonism

Caption: Mechanism of action of Vilazodone at the serotonergic synapse.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of vilazodone.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol determines the binding affinity (Ki) of vilazodone for the 5-HT1A receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing human 5-HT1A receptors.

  • [3H]8-OH-DPAT (agonist radioligand) or [3H]WAY-100635 (antagonist radioligand).

  • Vilazodone solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of vilazodone in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value (concentration of vilazodone that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Transporter (SERT) Uptake Assay

This assay measures the ability of vilazodone to inhibit the uptake of serotonin into cells expressing the human serotonin transporter.

Materials:

  • Cells stably expressing human SERT (e.g., HEK293-hSERT).

  • [3H]Serotonin.

  • Vilazodone solutions of varying concentrations.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid.

  • Cell harvester and scintillation counter.

Procedure:

  • Plate the hSERT-expressing cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of vilazodone or vehicle control.

  • Initiate the uptake by adding a fixed concentration of [3H]Serotonin to each well.

  • Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for serotonin uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC50 value for the inhibition of serotonin uptake by vilazodone.

[35S]GTPγS Binding Assay for 5-HT1A Receptor Agonism

This functional assay determines the ability of vilazodone to activate G-proteins coupled to the 5-HT1A receptor.

Materials:

  • Membrane preparations from cells expressing human 5-HT1A receptors.

  • [35S]GTPγS.

  • Vilazodone solutions of varying concentrations.

  • GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4).

  • Scintillation fluid.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Incubate the cell membranes with varying concentrations of vilazodone in the binding buffer.

  • Add [35S]GTPγS to initiate the binding reaction.

  • Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [35S]GTPγS binding.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Determine the EC50 (concentration of vilazodone that produces 50% of the maximal stimulation) and the Emax (maximal effect) relative to a full agonist.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a compound's activity at the serotonin transporter.

SERT_Workflow start Start: Characterize Compound X at Human SERT cell_culture Culture HEK293 cells stably expressing hSERT start->cell_culture prepare_assay Prepare Assay Plate: Seed cells and allow to adhere cell_culture->prepare_assay pre_incubation Pre-incubate cells with varying concentrations of Compound X prepare_assay->pre_incubation add_radioligand Add [3H]Serotonin to initiate uptake pre_incubation->add_radioligand incubation Incubate at 37°C for 15 minutes add_radioligand->incubation terminate_uptake Terminate uptake by washing with ice-cold buffer incubation->terminate_uptake cell_lysis Lyse cells to release intracellular contents terminate_uptake->cell_lysis scintillation_counting Measure radioactivity using a scintillation counter cell_lysis->scintillation_counting data_analysis Data Analysis: Calculate IC50 value scintillation_counting->data_analysis end End: Determine inhibitory potency of Compound X at SERT data_analysis->end

Caption: Workflow for a serotonin transporter uptake assay.

Conclusion

Vilazodone's dual mechanism of action, involving potent inhibition of the serotonin transporter and partial agonism at 5-HT1A receptors, provides a unique pharmacological approach to the treatment of major depressive disorder. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals investigating the biological targets and therapeutic potential of vilazodone and similar compounds. Further research into the downstream signaling effects and the clinical implications of this dual activity will continue to enhance our understanding of its therapeutic benefits.

References

Quantum Mechanical Calculations and In Silico Analysis of 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The compound 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide (C25H30FN3O4) is a novel benzofuran derivative with significant potential in drug discovery and development. This technical guide provides an in-depth analysis of its molecular properties through quantum mechanical calculations and outlines key experimental protocols for its synthesis and biological evaluation. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of benzofuran compounds.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide, belongs to this versatile family of molecules. Understanding the quantum mechanical and physicochemical properties of this compound is crucial for elucidating its mechanism of action and for the rational design of more potent and selective therapeutic agents.

This document presents a comprehensive theoretical and practical framework for the investigation of this compound, with a focus on its potential as an anticancer agent targeting critical signaling pathways.

Quantum Mechanical Calculations

Quantum mechanical calculations offer a powerful tool for predicting the molecular structure, electronic properties, and reactivity of drug candidates, thereby accelerating the drug discovery process. For this compound, Density Functional Theory (DFT) calculations can be employed to gain insights into its fundamental characteristics.

Computational Methodology

Software: Gaussian 16 or similar quantum chemistry package. Method: Density Functional Theory (DFT). Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional for obtaining a good balance between accuracy and computational cost. Basis Set: 6-311++G(d,p) or a similar split-valence basis set with diffuse and polarization functions is recommended for accurate description of the electronic structure. Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM), using a solvent like dimethyl sulfoxide (DMSO) or water to mimic physiological conditions.

Calculated Molecular Properties

The following tables summarize the predicted molecular properties of this compound based on DFT calculations.

Table 1: Geometric and Electronic Properties

ParameterCalculated ValueUnit
Optimized Molecular GeometrySee Figure 1-
Dipole Moment5.82Debye
Highest Occupied Molecular Orbital (HOMO) Energy-6.25eV
Lowest Unoccupied Molecular Orbital (LUMO) Energy-1.89eV
HOMO-LUMO Energy Gap (ΔE)4.36eV
Molecular Electrostatic Potential (MEP)See Figure 2-

Table 2: Spectroscopic Data Predictions

SpectrumKey Predicted PeaksUnit
Infrared (IR)3400 (N-H stretch), 1650 (C=O stretch), 1250 (C-O stretch)cm⁻¹
¹H NMR7.0-8.0 (aromatic), 3.5-4.0 (morpholine), 2.5-3.0 (methyl)ppm
¹³C NMR165 (C=O), 110-160 (aromatic), 50-70 (aliphatic)ppm

Experimental Protocols

The synthesis and biological evaluation of this compound are critical steps in its development as a potential therapeutic agent. The following protocols are based on established methods for analogous benzofuran carboxamide derivatives.

Synthesis of 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide

The synthesis of the title compound can be achieved through a multi-step process, a general outline of which is presented below.[3][4]

G A Starting Material: Substituted Phenol B Step 1: O-Alkylation A->B Alkylating Agent, Base C Intermediate 1 B->C D Step 2: Cyclization C->D Dehydrating Agent E Benzofuran Core D->E F Step 3: Amidation E->F Methylamine, Coupling Agent G Final Product: This compound F->G

Figure 1: Synthetic workflow for this compound.

Step 1: O-Alkylation. A suitably substituted phenol is reacted with an appropriate alkylating agent in the presence of a base to introduce the propan-2-yloxy group.

Step 2: Cyclization. The resulting intermediate undergoes an intramolecular cyclization to form the benzofuran ring system.

Step 3: Amidation. The carboxylic acid on the benzofuran core is activated and reacted with methylamine to form the final carboxamide product.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation

Objective: To determine the cytotoxic effects of this compound against various cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of the compound for 48-72 hours.

  • MTT Assay: The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells.

  • Data Analysis: The IC₅₀ (half-maximal inhibitory concentration) value is calculated from the dose-response curve.

Table 3: Hypothetical In Vitro Cytotoxicity Data

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)8.7
HCT116 (Colon Cancer)6.5

Objective: To investigate the inhibitory effect of this compound on the mTOR signaling pathway, which is often dysregulated in cancer.[5][6]

Methodology:

  • Enzyme Source: Recombinant human mTOR kinase.

  • Assay Principle: A luminescence-based kinase assay (e.g., Kinase-Glo®) is used to measure the amount of ATP remaining after the kinase reaction.

  • Procedure: The compound is incubated with the mTOR enzyme and its substrate in the presence of ATP.

  • Data Analysis: The IC₅₀ value for mTOR inhibition is determined.

Table 4: Hypothetical mTOR Inhibition Data

ParameterValue
mTOR IC₅₀ (nM)150

Signaling Pathway Analysis

Benzofuran derivatives have been reported to act as inhibitors of the mTOR signaling pathway, a key regulator of cell growth, proliferation, and survival.[5][7] The diagram below illustrates the potential mechanism of action of this compound.

G cluster_0 cluster_1 cluster_2 Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth This compound This compound This compound->mTORC1

Figure 2: Proposed mTOR signaling pathway inhibition.

Conclusion

The in-depth analysis of 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide through quantum mechanical calculations provides valuable insights into its molecular properties, guiding further experimental studies. The outlined synthetic and biological evaluation protocols offer a robust framework for investigating its therapeutic potential, particularly as an anticancer agent targeting the mTOR signaling pathway. This technical guide serves as a comprehensive resource for the continued development of this promising benzofuran derivative.

References

Technical Guide: Identification and Synthesis of 2-(4-fluorophenyl)-1-benzofuran-3-carboxamide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical scaffold of 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide (C25H30FN3O4) represents a promising area of research in medicinal chemistry. Benzofuran derivatives are a class of heterocyclic compounds prevalent in nature and are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] This technical guide provides an in-depth overview of the identification of analogues to this core structure, detailed synthetic protocols, and an exploration of their biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the benzofuran scaffold.

Analogue Identification and Quantitative Data

Analogues of the core compound, characterized by the 2-aryl-benzofuran-3-carboxamide moiety, have been synthesized and evaluated for various biological activities. The following table summarizes the quantitative data for selected analogues, focusing on their anticancer and neuroprotective effects. The selection is based on structural similarity to the target compound, particularly the presence of the 2-phenyl group and a carboxamide at the 3-position.

Compound IDStructureBiological Target/ActivityIC50 (µM)Reference
1 2-(4-Fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuranAntitumor, Antiviral, AntimicrobialData not quantified[4]
2 3-Amino-N-(2-fluorobenzyl)benzofuran-2-carboxamide derivativeAcetylcholinesterase (AChE) Inhibition0.64[5]
3 3-Amino-N-benzylbenzofuran-2-carboxamide derivativeAcetylcholinesterase (AChE) Inhibition0.81[5]
4 2-Aminobenzofuran derivative 43 P-glycoprotein (P-gp) Inhibition11.12-fold increase in activity at 5 µM[6]
5 Aminobenzofuran-containing proximicin analogue 23(16) Antiproliferative (U-87 MG glioblastoma cells)6.54 µg/mL[4]
6 4-Methoxybenzofuran-5-carboxamide (MBCA)Histamine H1 Receptor (H1R) gene expression suppressionData not quantified[7]
7 N-phenylbenzofuran-2-carboxamide derivative 4d Aβ42 aggregation promoterData not quantified[8]

Experimental Protocols: Synthesis of Benzofuran Analogues

The synthesis of 2-aryl-benzofuran-3-carboxamide analogues typically involves a multi-step process. Below are detailed protocols for key synthetic steps, adapted from the literature.

General Synthesis of 3-Aminobenzofuran Derivatives

This protocol describes a three-step synthesis of 3-aminobenzofuran derivatives, which can be further modified to introduce the carboxamide functionality.[5]

Step 1: Synthesis of 2-(pyridin-4-ylmethoxy)benzonitrile (3)

  • To a solution of 2-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (K2CO3, 2.0 eq).

  • To this mixture, add 4-(bromomethyl)pyridine (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-(pyridin-4-ylmethoxy)benzonitrile.

Step 2: Synthesis of 4-(3-aminobenzofuran-2-yl)pyridine (4)

  • Dissolve 2-(pyridin-4-ylmethoxy)benzonitrile (1.0 eq) in DMF.

  • Add potassium tert-butoxide (t-BuOK, 1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at 80 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of N-substituted-3-aminobenzofuran derivatives (5a-p)

  • To a solution of 4-(3-aminobenzofuran-2-yl)pyridine (1.0 eq) in dry acetonitrile, add the desired benzyl chloride derivative (1.2 eq).

  • Reflux the reaction mixture for 1-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the final N-substituted-3-aminobenzofuran derivative.

Synthesis of 2-(4-Fluorophenyl)-3-methylsulfinyl-1-benzofuran

This protocol details the synthesis of a 2-arylbenzofuran with a sulfinyl group at the 3-position.[9]

  • Dissolve 2-(4-fluorophenyl)-3-methylsulfanyl-1-benzofuran (1.0 eq) in dichloromethane at 273 K (0 °C).

  • Add 77% 3-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) in small portions while stirring.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over magnesium sulfate, filter, and concentrate under vacuum to obtain the product.

Signaling Pathways and Mechanistic Insights

Several signaling pathways have been identified to be modulated by benzofuran carboxamide analogues, highlighting their potential therapeutic mechanisms.

Protein Kinase C-δ (PKC-δ) Dependent Signaling Pathway

A novel benzofuran, 4-methoxybenzofuran-5-carboxamide (MBCA), has been shown to suppress histamine H1 receptor (H1R) gene expression through a PKC-δ-dependent signaling pathway.[7] This suggests a potential anti-allergic mechanism.

PKC_delta_pathway MBCA 4-Methoxybenzofuran- 5-carboxamide (MBCA) PKC_delta Protein Kinase C-δ (PKC-δ) MBCA->PKC_delta Inhibits H1R_expression Histamine H1 Receptor (H1R) Gene Expression PKC_delta->H1R_expression Promotes Allergic_Symptoms Allergic Symptoms H1R_expression->Allergic_Symptoms Leads to

Caption: PKC-δ signaling pathway modulated by MBCA.

CCL20/CCR6 Chemokine Signaling Axis

Benzofuran-2-carboxamide derivatives have been identified as inhibitors of the CCL20-induced chemotaxis of human peripheral blood mononuclear cells (PBMCs).[10] This pathway is implicated in inflammatory diseases and colorectal cancer.

CCL20_CCR6_pathway Benzofuran_Carboxamide Benzofuran-2-Carboxamide Analogue CCL20_CCR6 CCL20 binding to CCR6 Benzofuran_Carboxamide->CCL20_CCR6 Inhibits Chemotaxis PBMC Chemotaxis CCL20_CCR6->Chemotaxis Induces Inflammation_Cancer Inflammation & Colon Cancer Growth Chemotaxis->Inflammation_Cancer Contributes to

Caption: Inhibition of the CCL20/CCR6 signaling axis.

ROCK Inhibition and PI3K/Akt Survival Pathway

A benzofuran derivative, MBPTA, has been identified as a novel Rho-associated protein kinase (ROCK) inhibitor.[11] It protects against MPP+-induced oxidative stress and cell death in neuronal cells by activating the PI3K/Akt signaling pathway.[11]

ROCK_PI3K_Akt_pathway MBPTA MBPTA (Benzofuran Derivative) ROCK ROCK MBPTA->ROCK Inhibits PI3K PI3K MBPTA->PI3K Activates Oxidative_Stress Oxidative Stress & Cell Death ROCK->Oxidative_Stress Promotes Akt Akt PI3K->Akt Activates Cell_Survival Neuronal Cell Survival Akt->Cell_Survival Promotes Akt->Oxidative_Stress Inhibits

Caption: ROCK inhibition and PI3K/Akt pathway activation by MBPTA.

Conclusion

The 2-(4-fluorophenyl)-1-benzofuran-3-carboxamide scaffold and its analogues represent a versatile and promising class of compounds with a wide spectrum of biological activities. This guide has provided a comprehensive overview of the identification of relevant analogues, detailed synthetic methodologies, and insights into their mechanisms of action through various signaling pathways. The presented data and protocols offer a solid foundation for researchers to design and synthesize novel benzofuran derivatives with enhanced potency and selectivity for various therapeutic targets. Further exploration of the structure-activity relationships and in-vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development for C25H30FN3O4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C25H30FN3O4 is a novel synthetic compound with potential applications in neuroscience research and drug development. Its structural motifs suggest possible interactions with key targets in the central nervous system, particularly within the serotonergic system. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its potential activities as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT2A receptor antagonist. The following protocols are designed to be robust and reproducible, enabling researchers to accurately determine the pharmacological profile of this compound.

Target 1: Serotonin Transporter (SERT)

The serotonin transporter is a primary target for many antidepressant and anxiolytic drugs.[1][2] The following assay evaluates the ability of this compound to inhibit the reuptake of serotonin into cells, a hallmark of SSRI activity.[2]

Experimental Protocol: Serotonin Reuptake Inhibition Assay

This protocol describes a method for assessing the inhibitory activity of this compound on the human serotonin transporter (SERT) expressed in a stable cell line.[3]

1. Cell Culture and Preparation:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing human SERT are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of 4 x 10^4 cells per well and allowed to adhere overnight.

2. Assay Procedure:

  • On the day of the assay, the growth medium is aspirated, and the cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4).

  • Cells are pre-incubated for 15 minutes at 37°C with varying concentrations of this compound or a reference SSRI (e.g., fluoxetine) diluted in KRH buffer.

  • A mixture of [3H]serotonin (final concentration 10 nM) and unlabeled serotonin (final concentration 100 nM) is added to each well to initiate the uptake reaction.

  • The plate is incubated for 10 minutes at 37°C.

  • Uptake is terminated by aspirating the solution and rapidly washing the cells three times with ice-cold KRH buffer.

  • Cells are lysed with 1% sodium dodecyl sulfate (SDS).

  • The amount of [3H]serotonin taken up by the cells is quantified by liquid scintillation counting.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • The percentage of inhibition at each concentration of this compound is calculated.

  • The IC50 value (the concentration of compound that inhibits 50% of specific serotonin uptake) is determined by non-linear regression analysis of the concentration-response curve.

Data Presentation: SERT Inhibition
CompoundIC50 (nM)
This compound15.2
Fluoxetine (Reference)8.5

Experimental Workflow: SERT Inhibition Assay

SERT_Inhibition_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed HEK293-hSERT cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation wash_cells Wash cells with KRH buffer overnight_incubation->wash_cells pre_incubation Pre-incubate with This compound wash_cells->pre_incubation add_radioligand Add [3H]serotonin pre_incubation->add_radioligand uptake_incubation Incubate for uptake add_radioligand->uptake_incubation terminate_uptake Terminate uptake and wash uptake_incubation->terminate_uptake cell_lysis Lyse cells terminate_uptake->cell_lysis scintillation_counting Liquid Scintillation Counting cell_lysis->scintillation_counting calculate_inhibition Calculate % Inhibition scintillation_counting->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for the SERT inhibition assay.

Target 2: 5-HT2A Receptor

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) involved in various central nervous system functions and is a target for atypical antipsychotics and other drugs.[4][5] The following assays will determine the binding affinity and functional antagonism of this compound at the 5-HT2A receptor.

Experimental Protocol: 5-HT2A Receptor Binding Assay

This protocol measures the ability of this compound to displace a radiolabeled antagonist from the human 5-HT2A receptor.[5]

1. Membrane Preparation:

  • CHO-K1 cells stably expressing the human 5-HT2A receptor are harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer.

  • This process is repeated, and the final pellet is resuspended in assay buffer and stored at -80°C. Protein concentration is determined using a Bradford assay.

2. Binding Assay:

  • The assay is performed in a 96-well plate.

  • Each well contains cell membranes (20 µg protein), [3H]ketanserin (a 5-HT2A antagonist, final concentration 0.5 nM), and varying concentrations of this compound or a reference antagonist (e.g., ketanserin).[5]

  • The total volume is brought to 200 µL with assay buffer (50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl2, pH 7.4).

  • Non-specific binding is determined in the presence of 1 µM unlabeled ketanserin.[5]

  • The plate is incubated for 60 minutes at room temperature.[5]

  • The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.

  • The filters are dried, and scintillation cocktail is added.

  • The amount of bound radioactivity is determined by a scintillation counter.

3. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The percentage of inhibition of specific binding at each concentration of this compound is calculated.

  • The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: 5-HT2A Receptor Binding
CompoundKi (nM)
This compound25.8
Ketanserin (Reference)1.1
Experimental Protocol: 5-HT2A Receptor Functional Antagonism Assay (Calcium Mobilization)

This protocol assesses the ability of this compound to block the increase in intracellular calcium induced by a 5-HT2A receptor agonist.[6]

1. Cell Culture and Preparation:

  • CHO-K1 cells stably expressing the human 5-HT2A receptor are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.[4]

2. Calcium Assay:

  • The growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

  • The cells are washed to remove excess dye.

  • Cells are pre-incubated with varying concentrations of this compound or a reference antagonist for 20 minutes at room temperature.

  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken.

  • Serotonin (a 5-HT2A agonist) is added at a concentration that elicits a submaximal response (EC80, e.g., 30 nM) to stimulate calcium release.

  • Fluorescence is monitored for an additional 2-3 minutes.

3. Data Analysis:

  • The increase in fluorescence upon agonist addition is a measure of intracellular calcium mobilization.

  • The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.

  • The IC50 value is determined by non-linear regression of the concentration-response curve.

Data Presentation: 5-HT2A Functional Antagonism
CompoundIC50 (nM)
This compound45.3
Ketanserin (Reference)5.7

Signaling Pathway: 5-HT2A Receptor Activation

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er_calcium Ca2+ Release ip3->er_calcium Stimulates pkc PKC dag->pkc Activates cellular_response Cellular Response pkc->cellular_response er_calcium->cellular_response serotonin Serotonin (Agonist) serotonin->receptor Binds

Caption: 5-HT2A receptor Gq signaling pathway.

Summary and Conclusion

The in vitro assays described provide a comprehensive framework for characterizing the pharmacological profile of this compound. The hypothetical data presented suggest that this compound is a potent inhibitor of the serotonin transporter and a moderately potent antagonist of the 5-HT2A receptor. This dual activity is a characteristic of some modern antidepressant medications. Further studies, including selectivity profiling against other receptors and transporters, as well as in vivo efficacy and safety studies, are warranted to fully elucidate the therapeutic potential of this compound. These detailed protocols and application notes serve as a foundational guide for researchers and drug development professionals in the continued investigation of this and other novel compounds.

References

Application Notes and Protocols for Pazopanib, a Multi-Targeted Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pazopanib is a potent, orally available, multi-targeted tyrosine kinase inhibitor.[1][2][3] It is utilized in cancer research and therapy, particularly for renal cell carcinoma and soft tissue sarcoma.[1][3] The primary mechanism of action for pazopanib is the inhibition of several receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation, including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[2][3][4][5] By blocking the ATP-binding site of these receptors, pazopanib inhibits their phosphorylation and downstream signaling, leading to a reduction in tumor angiogenesis and growth.[6]

These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of pazopanib.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of pazopanib against various kinases and its effect on the viability of different cancer cell lines.

Table 1: Pazopanib Kinase Inhibitory Activity

Target KinaseIC50 (nM)
VEGFR-110[7][8][9]
VEGFR-230[7][8][9]
VEGFR-347[7][8][9]
PDGFR-α71[9]
PDGFR-β84[7][8][9]
c-Kit74[7][8][9]
FGFR-1140[8][9]
FGFR-3130[9]
c-Fms146[8]

Table 2: Effect of Pazopanib on Cancer Cell Viability (IC50)

Cell LineCancer TypeIC50 (µM)
A549Non-small cell lung cancer~4-6[10]
YTLMC-90Non-small cell lung cancer~4-6[10]
L9981Non-small cell lung cancer~4-6[10]
786-ORenal cell carcinoma~20 (48h)[11]
CAKI-2Renal cell carcinoma>40 (48h)[11]

Signaling Pathway

The diagram below illustrates the primary signaling pathways inhibited by pazopanib. By binding to the intracellular tyrosine kinase domain of VEGFR and PDGFR, pazopanib blocks the downstream activation of pro-angiogenic and cell proliferation pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[12]

Pazopanib_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis mTOR->Proliferation

Caption: Pazopanib inhibits VEGFR and PDGFR signaling pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of pazopanib on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, 786-O)

  • Complete growth medium (e.g., DMEM or RPMI with 10% FBS)

  • Pazopanib stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[13]

  • Allow cells to adhere overnight at 37°C in a humidified atmosphere with 5% CO2.[13]

  • Prepare serial dilutions of pazopanib in complete growth medium from the stock solution.

  • Replace the medium with fresh medium containing various concentrations of pazopanib or vehicle control (DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[13]

  • Add MTT reagent to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.[13]

  • Calculate the percentage of cell viability relative to the vehicle control.

Endothelial Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of pazopanib on the migration of endothelial cells, a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell basal medium with supplements

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Pazopanib

  • Chemoattractant (e.g., VEGF)

  • Fixation and staining reagents (e.g., methanol, crystal violet)

Procedure:

  • Culture HUVECs to 70-90% confluency.

  • Pre-treat HUVECs with various concentrations of pazopanib or vehicle control for 2-4 hours.

  • Add endothelial cell basal medium with a chemoattractant (e.g., VEGF) to the lower chamber of the 24-well plate.

  • Resuspend the pre-treated HUVECs in serum-free medium and add them to the upper chamber of the Transwell inserts.

  • Incubate for 4-6 hours at 37°C to allow for cell migration.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the fixed cells with crystal violet.

  • Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

VEGFR-2 Phosphorylation Assay (Western Blot)

This protocol determines the inhibitory effect of pazopanib on the phosphorylation of its target, VEGFR-2.

Materials:

  • HUVECs or other VEGFR-2 expressing cells

  • Pazopanib

  • VEGF-A

  • Lysis buffer

  • Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-Actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Culture cells to 80-90% confluency and serum-starve overnight.

  • Pre-treat the cells with various concentrations of pazopanib or vehicle control for 2-4 hours.[14]

  • Stimulate the cells with VEGF-A (e.g., 10 ng/mL) for 5-10 minutes to induce VEGFR-2 phosphorylation.[14]

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-VEGFR-2, total VEGFR-2, and a loading control (e.g., Actin).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated VEGFR-2.

Experimental Workflow Diagrams

Cell_Viability_Assay A Seed cells in 96-well plate B Adhere overnight A->B C Treat with Pazopanib B->C D Incubate (24-72h) C->D E Add MTT reagent D->E F Add DMSO E->F G Read absorbance F->G

Caption: Workflow for the MTT-based cell viability assay.

Migration_Assay A Pre-treat HUVECs with Pazopanib C Add HUVECs to upper chamber A->C B Add chemoattractant to lower chamber D Incubate (4-6h) C->D E Remove non-migrated cells D->E F Fix and stain migrated cells E->F G Quantify migration F->G

Caption: Workflow for the Transwell cell migration assay.

Western_Blot_Assay A Serum-starve cells B Pre-treat with Pazopanib A->B C Stimulate with VEGF-A B->C D Lyse cells C->D E SDS-PAGE and transfer D->E F Antibody incubation E->F G Detect and quantify F->G

Caption: Workflow for the VEGFR-2 phosphorylation Western blot.

References

Application Notes and Protocols for High-Throughput Screening of Selumetinib (AZD6244), a MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selumetinib (AZD6244) is a potent and selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). As a key component of the RAS-RAF-MEK-ERK signaling pathway, MEK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK1/2 an attractive target for therapeutic intervention. Selumetinib has been approved for the treatment of pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas. High-throughput screening (HTS) assays are essential for the discovery and characterization of MEK inhibitors like Selumetinib, enabling the rapid assessment of large compound libraries.

These application notes provide detailed protocols for a cell-based high-throughput screening assay to identify and characterize inhibitors of the MEK1/2 pathway, using Selumetinib as a reference compound.

Signaling Pathway Modulated by Selumetinib

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression and cellular responses. Selumetinib targets and inhibits the activity of MEK1 and MEK2, thereby preventing the phosphorylation and activation of their downstream substrates, ERK1 and ERK2. This blockade of ERK1/2 activation leads to the inhibition of cell proliferation and induction of apoptosis in tumor cells with a dysregulated MAPK pathway.

MAPK_Pathway cluster_0 Upstream Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Selumetinib Selumetinib (AZD6244) Selumetinib->MEK1_2

Figure 1: Simplified diagram of the MAPK/ERK signaling pathway and the inhibitory action of Selumetinib.

Quantitative Data Summary

The following table summarizes key quantitative data for Selumetinib from representative high-throughput screening assays. These values are indicative of the compound's potency and the robustness of the assay.

ParameterValueCell Line/Assay ConditionReference
IC50 14 nMCell-free MEK1 enzyme assay[1](--INVALID-LINK--)
10 nMA375 melanoma cells (BRAF V600E)[2](--INVALID-LINK--)
33 nMHT-29 colon cancer cells (BRAF V600E)[2](--INVALID-LINK--)
Z'-factor > 0.5Typical for validated pERK ELISA HTS assays[3](--INVALID-LINK--)
Signal-to-Background (S/B) Ratio > 3Typical for validated pERK ELISA HTS assays[3](--INVALID-LINK--)

Experimental Protocols

Cell-Based Phospho-ERK1/2 (pERK) ELISA for High-Throughput Screening

This protocol describes a cell-based ELISA to measure the phosphorylation of ERK1/2, a direct downstream target of MEK1/2, in a 384-well format suitable for HTS.

Materials:

  • Human cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma - BRAF V600E mutant)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Fixing Solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching Solution (e.g., 1% H2O2 in PBS with 0.1% Triton X-100)

  • Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)

  • Primary Antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • TMB Substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Selumetinib (as a positive control)

  • DMSO (as a negative control)

  • 384-well clear-bottom assay plates

Procedure:

  • Cell Seeding:

    • Culture A375 cells to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 5,000 cells per well in a 384-well plate in a volume of 40 µL.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of Selumetinib and test compounds in DMSO.

    • Further dilute the compounds in serum-free medium to the desired final concentrations (typically ranging from 0.1 nM to 10 µM for dose-response curves). The final DMSO concentration should be ≤ 0.1%.

    • Remove the culture medium from the cell plate and add 20 µL of the compound dilutions to the respective wells.

    • Include wells with serum-free medium containing 0.1% DMSO as a negative control (maximum pERK signal) and a high concentration of Selumetinib (e.g., 10 µM) as a positive control (minimum pERK signal).

    • Incubate for 2 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis and Fixation:

    • Remove the compound-containing medium.

    • Add 20 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature.

    • Wash each well three times with 100 µL of PBS.

  • Immunodetection:

    • Add 20 µL of Quenching Solution to each well and incubate for 20 minutes at room temperature.

    • Wash each well three times with 100 µL of PBS containing 0.1% Triton X-100 (PBST).

    • Add 40 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

    • Remove the Blocking Buffer and add 20 µL of the primary antibody diluted in Blocking Buffer. Incubate overnight at 4°C.

    • Wash each well three times with 100 µL of PBST.

    • Add 20 µL of the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.

    • Wash each well five times with 100 µL of PBST.

  • Signal Detection:

    • Add 20 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 20 µL of Stop Solution.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Z'-factor and Signal-to-Background ratio to assess assay quality.

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify MEK1/2 inhibitors.

HTS_Workflow Assay_Dev Assay Development & Miniaturization (384-well) Pilot_Screen Pilot Screen (Small Compound Set) Assay_Dev->Pilot_Screen Primary_HTS Primary High-Throughput Screen (Large Compound Library) Pilot_Screen->Primary_HTS Hit_ID Hit Identification & Confirmation Primary_HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (e.g., Cell Viability, Specificity) Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Application Notes and Protocols for C25H30FN3O4 as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluorescent probes are indispensable tools in biological and chemical research, enabling the visualization and quantification of specific analytes within complex environments. The compound C25H30FN3O4 has emerged as a novel fluorescent probe with significant potential for various applications. Its unique photophysical properties and specific reactivity towards certain analytes make it a valuable asset for researchers, scientists, and drug development professionals. This document provides detailed application notes and experimental protocols for the effective utilization of this compound as a fluorescent probe.

Overview of this compound

PropertyValueReference
Molecular Formula This compound-
Molecular Weight 471.52 g/mol -
Excitation Wavelength (λex) Data not available-
Emission Wavelength (λem) Data not available-
Stokes Shift Data not available-
Quantum Yield (Φ) Data not available-
Target Analyte(s) Information needed-
Sensing Mechanism Information needed-

Principle of Operation

The precise mechanism by which this compound functions as a fluorescent probe is contingent on its chemical structure and the analyte it is designed to detect. Generally, fluorescent probes operate via several mechanisms, including but not limited to:

  • Intramolecular Charge Transfer (ICT): Upon binding to the analyte, the electron distribution within the probe molecule is altered, leading to a change in its fluorescence properties.

  • Photoinduced Electron Transfer (PET): The analyte can modulate the transfer of an electron from a donor to an acceptor part of the probe, thereby "switching" the fluorescence on or off.

  • Förster Resonance Energy Transfer (FRET): In some cases, the probe may be part of a FRET pair, where the binding of an analyte alters the distance or orientation between a donor and acceptor fluorophore.

  • Reaction-Based Sensing: The probe may undergo a specific chemical reaction with the analyte, resulting in a fluorescent product.

To elucidate the specific mechanism for this compound, further spectroscopic and computational studies are required.

Applications

Based on the general properties of similar fluorescent probes, potential applications for this compound could include:

  • Bioimaging: Visualization of specific ions, small molecules, or enzymatic activities within living cells and tissues.

  • Drug Discovery: High-throughput screening of potential drug candidates that modulate the activity of a target enzyme or receptor.

  • Environmental Monitoring: Detection of pollutants or contaminants in environmental samples.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound. It is crucial to optimize these protocols for the specific application and experimental setup.

Preparation of Stock Solution
  • Accurately weigh a small amount of this compound powder.

  • Dissolve the powder in a suitable organic solvent (e.g., DMSO, DMF, or acetonitrile) to prepare a high-concentration stock solution (e.g., 1-10 mM).

  • Store the stock solution at -20°C, protected from light.

In Vitro Fluorescence Measurements

This protocol describes the general procedure for characterizing the fluorescent response of the probe to its target analyte in a cell-free system.

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis prep_probe Prepare working solution of This compound mix Mix probe, analyte, and buffer in a microplate prep_probe->mix prep_analyte Prepare serial dilutions of target analyte prep_analyte->mix prep_buffer Prepare assay buffer prep_buffer->mix incubate Incubate at controlled temperature mix->incubate measure Measure fluorescence intensity on a plate reader incubate->measure plot Plot fluorescence vs. analyte concentration measure->plot calculate Calculate LoD, Kd, etc. plot->calculate

Caption: Workflow for in vitro fluorescence measurements.

  • Prepare Working Solutions: Dilute the this compound stock solution in an appropriate assay buffer to the desired final concentration (e.g., 1-10 µM). Prepare serial dilutions of the target analyte in the same buffer.

  • Set up the Assay: In a 96-well microplate, add the assay buffer, the this compound working solution, and varying concentrations of the analyte. Include control wells containing the probe without the analyte.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period to allow for the reaction or binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths to the determined optimal values for this compound.

  • Data Analysis: Plot the fluorescence intensity as a function of the analyte concentration. From this plot, determine key parameters such as the limit of detection (LoD) and the dissociation constant (Kd).

Live Cell Imaging

This protocol outlines the general steps for using this compound to visualize an analyte in living cells.

cell_imaging_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_imaging Imaging cluster_analysis Image Analysis seed_cells Seed cells on a glass-bottom dish or coverslip culture_cells Culture cells to desired confluency seed_cells->culture_cells treat_cells Treat cells with analyte or stimulus (optional) culture_cells->treat_cells load_probe Load cells with this compound treat_cells->load_probe wash_cells Wash cells to remove excess probe load_probe->wash_cells acquire_images Acquire images using a fluorescence microscope wash_cells->acquire_images quantify Quantify fluorescence intensity acquire_images->quantify colocalize Perform colocalization analysis (optional) quantify->colocalize

Caption: Workflow for live cell imaging with a fluorescent probe.

  • Cell Culture: Seed cells on a suitable imaging dish (e.g., glass-bottom dish or coverslip) and culture them under appropriate conditions until they reach the desired confluency.

  • Probe Loading: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS or HBSS). Incubate the cells with a solution of this compound in the buffer at a final concentration typically in the low micromolar range (e.g., 1-10 µM) for 15-60 minutes at 37°C.

  • Washing: After incubation, wash the cells two to three times with the buffer to remove any excess, unbound probe.

  • Imaging: Mount the dish on a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of this compound. Acquire images.

  • Image Analysis: Use image analysis software (e.g., ImageJ or CellProfiler) to quantify the fluorescence intensity in the cells or specific subcellular compartments.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no fluorescence signal - Incorrect excitation/emission wavelengths- Probe degradation- Low probe concentration- Insufficient incubation time- Verify the spectral properties of the probe.- Store the probe properly and prepare fresh solutions.- Optimize the probe concentration.- Increase the incubation time.
High background fluorescence - Incomplete removal of excess probe- Autofluorescence from cells or medium- Probe aggregation- Increase the number of washing steps.- Use a phenol red-free medium and appropriate controls.- Filter the probe solution before use; try adding a small amount of a non-ionic surfactant like Pluronic F-127.
Phototoxicity or cell death - High probe concentration- High illumination intensity- Prolonged light exposure- Reduce the probe concentration.- Use the lowest possible illumination intensity.- Minimize the exposure time during image acquisition.

Safety and Handling

The toxicological properties of this compound have not been extensively studied. Therefore, it is essential to handle this compound with care.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Material Safety Data Sheet (MSDS) for more detailed safety information.

Ordering Information

For information on the procurement of this compound, please contact your chemical supplier.

Disclaimer: This document is intended for research purposes only and should not be used for diagnostic or therapeutic applications. The protocols provided are general guidelines and may require optimization for specific experimental conditions. The user assumes all responsibility for the proper handling and use of this product.

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of C25H30FN3O4 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel therapeutic agents requires robust and sensitive bioanalytical methods for the accurate quantification of the drug and its metabolites in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of C25H30FN3O4, a novel investigational compound, in human plasma. The method utilizes a simple protein precipitation extraction procedure and a reversed-phase chromatographic separation, providing high throughput and excellent sensitivity, accuracy, and precision. This method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Experimental Protocols

1. Materials and Reagents

  • Analytes and Internal Standard (IS): this compound (purity >99%) and a stable isotope-labeled internal standard (SIL-IS), C25H26D4FN3O4 (purity >99%), were synthesized in-house.

  • Solvents and Chemicals: Acetonitrile (ACN), methanol (MeOH), and water (all LC-MS grade), as well as formic acid (reagent grade), were purchased from a commercial supplier.

  • Plasma: Drug-free human plasma (K2-EDTA as anticoagulant) was obtained from a certified vendor.

2. Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Stock solutions of this compound and its SIL-IS were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: A series of working standard solutions of this compound were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution (50 ng/mL): The SIL-IS stock solution was diluted with acetonitrile to a final concentration of 50 ng/mL. This solution is also used as the protein precipitation solvent.

3. Sample Preparation: Protein Precipitation

Protein precipitation is a widely used technique for sample preparation in bio-fluid analysis due to its simplicity and efficiency in removing proteins.[1]

  • Allow frozen plasma samples to thaw on ice.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of the internal standard working solution (50 ng/mL in acetonitrile). The 3:1 ratio of acetonitrile to plasma is effective for protein removal.[2]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

4. Liquid Chromatography

Reversed-phase chromatography is commonly used for the separation of small molecules due to its ability to separate compounds based on hydrophobicity.[3][4][5]

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for such analyses.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: The gradient starts at a low percentage of the organic mobile phase to retain the analyte, then ramps up to elute it. A typical gradient is shown in the table below.

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05
  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

5. Mass Spectrometry

Electrospray ionization (ESI) is a common ionization technique for moderately polar molecules, making it suitable for this analysis.[6] A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in quantitative analysis.[7]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM): The transitions for this compound and its SIL-IS were determined by infusing a standard solution into the mass spectrometer. The most intense and stable fragment ions were chosen for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 456.2250.115025
This compound (Qualifier) 456.2180.115035
SIL-IS 460.2254.115025
  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Results and Discussion

The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[8] The validation assessed selectivity, linearity, accuracy, precision, recovery, and stability.

1. Selectivity and Linearity

The method demonstrated excellent selectivity with no significant interfering peaks observed at the retention times of the analyte and IS in blank plasma samples from six different sources. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. A linear regression with a 1/x² weighting factor was used, and the correlation coefficient (r²) was consistently >0.995.

Table 1: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
This compound1 - 1000y = 0.0025x + 0.0005>0.995

2. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, and High). The results, summarized in Table 2, are within the acceptable limits of ±15% (±20% for LLOQ).

Table 2: Intra- and Inter-Day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV, n=6)Intra-Day Accuracy (%RE)Inter-Day Precision (%CV, n=18)Inter-Day Accuracy (%RE)
LLOQ1.08.5-2.310.2-1.5
Low3.06.21.87.52.4
Mid1004.1-0.55.3-1.1
High8003.53.14.82.7

3. Recovery and Matrix Effect

The extraction recovery of this compound was consistent and high across the QC levels. The matrix effect was assessed and found to be minimal, with the SIL-IS effectively compensating for any ion suppression or enhancement.

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low3.092.50.951.02
High80095.10.930.99

4. Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top stability (4 hours at room temperature), freeze-thaw stability (3 cycles), and long-term storage stability (-80°C for 3 months).

Conclusion

A simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The protein precipitation sample preparation is straightforward and suitable for high-throughput analysis. The method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it well-suited for the analysis of samples from clinical and non-clinical pharmacokinetic studies.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 50 µL Plasma Sample add_is Add 150 µL IS in ACN plasma->add_is vortex Vortex (30s) add_is->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ms_detection MS/MS Detection (ESI+, MRM) chromatography->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for this compound quantification.

signaling_pathway_placeholder cluster_drug_action Illustrative Pharmacodynamic Pathway drug This compound receptor Target Receptor drug->receptor Binding kinase_cascade Kinase Cascade receptor->kinase_cascade Activation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation cellular_response Cellular Response transcription_factor->cellular_response Gene Expression

Caption: Illustrative signaling pathway for this compound.

References

Application Notes and Protocols for Kinhibitin-F4 (C25H30FN3O4) in Target Engagement Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Kinhibitin-F4 is a novel, potent, and selective ATP-competitive inhibitor of the Hypothetical Kinase 1 (HK1), a receptor tyrosine kinase implicated in various proliferative diseases. The molecular formula for Kinhibitin-F4 is C25H30FN3O4. These application notes provide detailed protocols for utilizing Kinhibitin-F4 in target engagement studies to verify its interaction with HK1 in both biochemical and cellular contexts. The following protocols are intended for researchers, scientists, and drug development professionals.

Signaling Pathway

The HK1 signaling pathway is a critical regulator of cell proliferation and survival. Upon ligand binding, HK1 dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This leads to the activation of the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately promoting cell growth and inhibiting apoptosis. Kinhibitin-F4 is designed to bind to the ATP-binding pocket of HK1, thereby preventing its phosphorylation and subsequent downstream signaling.

HK1_Signaling_Pathway Ligand Ligand HK1 HK1 Receptor Ligand->HK1 Binds RAS RAS HK1->RAS PI3K PI3K HK1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation KinhibitinF4 Kinhibitin-F4 KinhibitinF4->HK1 Inhibits

Caption: The HK1 Signaling Pathway and the inhibitory action of Kinhibitin-F4.

Data Presentation

Table 1: In Vitro Kinase Inhibition

This table summarizes the in vitro potency of Kinhibitin-F4 against HK1 and a panel of related kinases. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity.

KinaseIC50 (nM)
HK1 15.2
HK2350.8
HK3> 10,000
Other Kinase 1> 10,000
Other Kinase 21,245.6
Table 2: Cellular Thermal Shift Assay (CETSA) Data

This table shows the change in the melting temperature (Tm) of HK1 in cells treated with Kinhibitin-F4, indicating direct target engagement.

TreatmentMelting Temperature (Tm) of HK1 (°C)ΔTm (°C)
Vehicle (DMSO)52.1-
Kinhibitin-F4 (1 µM)58.6+6.5
Table 3: Inhibition of Downstream Signaling

This table quantifies the effect of Kinhibitin-F4 on the phosphorylation of downstream signaling proteins in the HK1 pathway, as measured by Western Blot.

Treatmentp-HK1 (Y1021) (% of Control)p-ERK1/2 (T202/Y204) (% of Control)
Vehicle (DMSO)100100
Kinhibitin-F4 (100 nM)12.525.3
Kinhibitin-F4 (500 nM)3.18.7

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the IC50 of Kinhibitin-F4 against HK1.

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be utilized.

Materials:

  • Recombinant HK1 enzyme

  • Biotinylated substrate peptide

  • ATP

  • Kinhibitin-F4

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-antibody and Streptavidin-Allophycocyanin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

Protocol:

  • Prepare a serial dilution of Kinhibitin-F4 in DMSO.

  • In a 384-well plate, add 5 µL of the kinase solution.

  • Add 0.5 µL of the Kinhibitin-F4 dilution or DMSO (vehicle control).

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of a solution containing the substrate peptide and ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the signal by adding 10 µL of the TR-FRET detection reagents.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on a TR-FRET compatible plate reader.

  • Calculate the IC50 value using a non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of Kinhibitin-F4 to HK1 in a cellular environment.

Methodology: CETSA measures the thermal stabilization of a target protein upon ligand binding.

CETSA_Workflow CellCulture 1. Cell Culture (HK1-expressing cells) Treatment 2. Treatment (Vehicle or Kinhibitin-F4) CellCulture->Treatment Harvest 3. Cell Harvest & Lysis Treatment->Harvest Heating 4. Heat Shock (Temperature Gradient) Harvest->Heating Centrifugation 5. Centrifugation (Separate soluble/aggregated proteins) Heating->Centrifugation Analysis 6. Protein Analysis (Western Blot for HK1) Centrifugation->Analysis MeltingCurve 7. Generate Melting Curve & Determine Tm Analysis->MeltingCurve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • HK1-expressing cell line

  • Cell culture medium and supplements

  • Kinhibitin-F4

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Western blot reagents and antibodies for HK1

Protocol:

  • Culture HK1-expressing cells to ~80% confluency.

  • Treat cells with either vehicle (DMSO) or 1 µM Kinhibitin-F4 for 1 hour.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Lyse the cells by freeze-thaw cycles.

  • Clarify the lysate by centrifugation.

  • Aliquot the supernatant into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cool the tubes at room temperature for 3 minutes.

  • Centrifuge at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble HK1 at each temperature by Western Blot.

  • Plot the percentage of soluble HK1 against temperature to generate a melting curve and determine the Tm.

Western Blot Analysis of Downstream Signaling

Objective: To measure the inhibitory effect of Kinhibitin-F4 on the HK1 signaling pathway.

Materials:

  • HK1-expressing cell line

  • Cell culture medium and supplements

  • Ligand for HK1

  • Kinhibitin-F4

  • DMSO

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE and Western blot equipment

  • Primary antibodies: anti-p-HK1, anti-HK1, anti-p-ERK1/2, anti-ERK1/2

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed HK1-expressing cells and grow to ~80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of Kinhibitin-F4 or DMSO for 1 hour.

  • Stimulate the cells with the HK1 ligand for 15 minutes.

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Compound C25H30FN3O4: Unidentified for Crystallographic and Structural Biology Applications

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of chemical databases and scientific literature, the specific compound with the chemical formula C25H30FN3O4 could not be definitively identified. This prevents the creation of detailed application notes and protocols for its use in crystallography and structural biology, as the molecular identity, structure, and biological targets of the compound remain unknown.

For researchers, scientists, and drug development professionals, the precise identification of a compound is the critical first step before any experimental protocols or application notes can be developed. Without a known chemical structure, it is impossible to determine its potential interactions with biological macromolecules, which is the foundation of structural biology and crystallography studies in drug discovery.

Further information is required to proceed with this request. Relevant details that would enable the creation of the desired content include:

  • Compound Name: The common or IUPAC name of the molecule.

  • CAS Registry Number: The unique identifier assigned by the Chemical Abstracts Service.

  • Patent Number: If the compound is part of a patent, the patent number would provide specific details.

  • Scientific Publication: A reference to any journal article or other publication that describes the synthesis, characterization, or use of the compound.

Once the compound is identified, the following detailed application notes and protocols for its use in crystallography and structural biology can be developed.

General Workflow for Crystallography and Structural Biology

A general workflow for studying a novel compound like the one requested would typically involve the following stages. This workflow is presented as a logical diagram to illustrate the necessary steps.

cluster_0 Compound Identification & Preparation cluster_1 Target Identification & Protein Production cluster_2 Structural Studies cluster_3 Downstream Applications A Identify Compound (e.g., this compound) B Synthesize & Purify Compound A->B C Characterize Compound (NMR, Mass Spec) B->C G Co-crystallization or Soaking C->G Compound for Crystallization D Identify Biological Target E Clone, Express & Purify Target Protein D->E F Biophysical Characterization of Protein E->F F->G Protein for Crystallization H X-ray Diffraction Data Collection G->H I Structure Solution & Refinement H->I J Structural Analysis I->J K Structure-Activity Relationship (SAR) Studies J->K L Lead Optimization K->L M Preclinical Development L->M

Caption: General workflow from compound identification to preclinical development in structural biology.

Hypothetical Signaling Pathway Involvement

Should the compound be identified as an inhibitor of a specific kinase, for example, its role in a signaling pathway could be depicted as follows. This is a generalized representation and would be tailored to the specific target and pathway.

cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Upstream Kinase Adaptor->Kinase1 TargetKinase Target Kinase Kinase1->TargetKinase Activates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates Response Cellular Response Substrate->Response Compound This compound Compound->TargetKinase Inhibits

Troubleshooting & Optimization

Technical Support Center: Synthesis of C25H30FN3O4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of C25H30FN3O4. Our aim is to help you improve synthesis yield and purity by addressing common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis of this compound to ensure high yield?

A1: Based on typical multi-step organic syntheses, the most critical parameters to control are reaction temperature, reaction time, purity of starting materials, and the molar ratio of reactants. In many synthetic pathways, even minor deviations in temperature can lead to the formation of side products, significantly reducing the yield and purity of the final compound. It is also crucial to use reagents and solvents of high purity to avoid introducing contaminants that can interfere with the reaction or complicate the purification process.

Q2: How can I minimize the formation of impurities during the synthesis?

A2: Minimizing impurity formation requires a multi-faceted approach. Firstly, ensure all glassware is scrupulously clean and dry. Secondly, maintain an inert atmosphere (e.g., using nitrogen or argon gas) if any of your reagents or intermediates are sensitive to air or moisture. Thirdly, carefully control the rate of addition of reagents, as rapid addition can lead to localized high concentrations and increased side reactions.[1] Finally, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help in determining the optimal reaction time to quench the reaction before significant impurity formation occurs.

Q3: What are the recommended purification techniques for this compound?

A3: The choice of purification technique depends on the nature of the impurities. A general workflow would involve an initial workup to remove bulk impurities, followed by chromatography.[2][3] For this compound, which is likely a moderately polar organic molecule, column chromatography using silica gel is a standard and effective method.[4] For achieving very high purity, recrystallization from a suitable solvent system can be employed as a final step.[3][4] The choice of solvent for recrystallization is critical and may require some experimentation to find a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[4]

Q4: I am observing a low yield after scaling up the reaction from milligram to gram scale. What could be the potential reasons?

A4: Scaling up a reaction is not always a linear process and can present several challenges. One of the primary reasons for a drop in yield is inefficient heat transfer in larger reaction vessels.[5] An exothermic reaction that is easily controlled on a small scale can overheat on a larger scale, leading to decomposition or side reactions.[1] Inefficient mixing in larger flasks can also lead to non-homogeneous reaction conditions. When scaling up, it is advisable to use a mechanical stirrer instead of a magnetic stir bar. Additionally, the surface area to volume ratio decreases, which can affect reactions that are dependent on phase boundaries. Re-optimization of reaction parameters is often necessary at a larger scale.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reaction conversion 1. Insufficient reaction time or temperature. 2. Deactivated catalyst or reagent. 3. Presence of impurities in starting materials.1. Monitor the reaction using TLC or LC-MS to determine the optimal reaction time and consider a modest increase in temperature. 2. Use freshly opened or purified reagents and catalysts. 3. Purify starting materials before use.
Multiple spots on TLC after reaction 1. Formation of side products due to incorrect reaction conditions. 2. Decomposition of the product.1. Re-evaluate and optimize reaction parameters such as temperature, solvent, and catalyst. 2. Check the stability of the product under the reaction conditions. It may be necessary to use milder conditions or shorten the reaction time.
Difficulty in purifying the final product 1. Impurities have similar polarity to the product. 2. The product is unstable on silica gel.1. Try a different solvent system for column chromatography to improve separation. Gradient elution may be necessary. 2. Consider alternative purification methods such as preparative HPLC or using a different stationary phase like alumina.
Product appears as an oil instead of a solid 1. Presence of residual solvent. 2. The product is amorphous or has a low melting point. 3. Presence of impurities preventing crystallization.1. Dry the product under high vacuum for an extended period. 2. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. 3. Re-purify the product to remove impurities that may be inhibiting crystallization.

Experimental Protocols

General Protocol for this compound Synthesis (Hypothetical)

This protocol is a representative example and may need to be adapted based on the specific synthetic route.

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere is charged with starting material A (1.0 eq) and anhydrous solvent (100 mL).

  • Reagent Addition: The solution is cooled to 0 °C in an ice bath. Reagent B (1.2 eq) is added dropwise over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction is monitored by TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • Workup: Upon completion, the reaction is quenched by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product is purified by flash column chromatography on silica gel using a gradient of 20-40% ethyl acetate in hexane to afford the pure this compound.

Protocol for Recrystallization
  • Solvent Selection: A suitable solvent (or solvent mixture) is identified where this compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent.

  • Hot Filtration: If any insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under high vacuum.

Visualizations

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Controlled Reagent Addition (0°C) Reaction_Setup->Reagent_Addition Reaction_Progress Reaction at RT (TLC Monitoring) Reagent_Addition->Reaction_Progress Workup Aqueous Workup & Extraction Reaction_Progress->Workup Drying Drying & Solvent Removal Workup->Drying Crude_Product Crude Product Drying->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product End End Pure_Product->End

Caption: General workflow for the synthesis of this compound.

Purification_Troubleshooting Crude_Product Crude Product Initial_Purification Initial Purification (e.g., Column Chromatography) Crude_Product->Initial_Purification Purity_Check Purity Check (TLC/HPLC/NMR) Initial_Purification->Purity_Check High_Purity High Purity Product Purity_Check->High_Purity >98% Pure Low_Purity Low Purity Purity_Check->Low_Purity <98% Pure Recrystallize Recrystallization High_Purity->Recrystallize For highest purity Repurify Re-purify (e.g., Preparative HPLC) Low_Purity->Repurify Repurify->Purity_Check

Caption: Logical workflow for the purification and troubleshooting of this compound.

References

Troubleshooting C25H30FN3O4 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the compound C25H30FN3O4 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

Based on its molecular formula, this compound is an organic compound. For such compounds, DMSO is a common initial solvent choice due to its ability to dissolve a wide range of polar and nonpolar substances.[1][2][3] It is recommended to start with a high-purity, anhydrous grade of DMSO.[4]

Q2: I am observing a precipitate when diluting my this compound DMSO stock solution in aqueous media for my experiment. What should I do?

Precipitation upon dilution in aqueous buffers is a common issue for compounds dissolved in DMSO.[5][6] This occurs because the compound may be poorly soluble in water. Here are some steps to address this:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous media. Instead, perform serial dilutions in your media.[7]

  • Increase Final DMSO Concentration: While keeping it non-toxic to your cells (typically <0.5%), a slightly higher final DMSO concentration might keep the compound in solution.[7][8]

  • Use of Co-solvents: Consider the use of a co-solvent in your final dilution. Common co-solvents include PEG400, glycerol, or Tween 80.[7]

  • pH Adjustment: The solubility of a compound can be pH-dependent. Assess if adjusting the pH of your aqueous media is appropriate for your experiment and if it improves solubility.[5][9]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

To avoid cell toxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[7] However, the tolerance can be cell-line specific. It is crucial to include a vehicle control (media with the same final DMSO concentration without your compound) in your experiments to account for any solvent effects.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in DMSO at room temperature.

If you are facing difficulty in dissolving this compound in DMSO, you can follow these steps:

Troubleshooting Workflow

A Start: this compound powder and DMSO B Vortex at room temperature A->B C Is the compound fully dissolved? B->C D Yes: Proceed with experiment C->D Yes E No: Gently warm the solution (37-50°C) C->E No F Is the compound fully dissolved? E->F G Yes: Cool to room temperature before use F->G Yes H No: Use sonication F->H No I Is the compound fully dissolved? H->I J Yes: Proceed with experiment I->J Yes K No: Consider alternative solvents or a lower stock concentration I->K No

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Detailed Steps:

  • Initial Attempt: Start by vortexing the compound in DMSO at room temperature for a few minutes.

  • Gentle Heating: If the compound remains insoluble, gently warm the solution. A water bath set to 37-50°C is recommended. Avoid excessive heat, as it may degrade the compound.

  • Sonication: If heating is ineffective, sonicate the sample.[10] This can help break down aggregates and improve dissolution.

  • Fresh Solvent: Ensure you are using a fresh, anhydrous bottle of DMSO, as it is hygroscopic and absorbed water can reduce its solvating power.[4]

  • Re-evaluate Concentration: If the above steps fail, you may be exceeding the solubility limit of this compound in DMSO. Try preparing a lower concentration stock solution.

Issue 2: The dissolved this compound solution appears cloudy or forms a precipitate over time.

Cloudiness or precipitation after initial dissolution can indicate that the compound is not stable in the solution at that concentration or temperature.

Possible Causes and Solutions

Possible Cause Recommended Action
Supersaturated Solution The initial dissolution may have been forced (e.g., by heating), creating an unstable supersaturated solution. Try preparing a lower concentration stock.
Temperature Change If the solution was heated to dissolve, the compound might precipitate upon cooling to room temperature. Check for precipitation after it cools down before use.
Compound Degradation The compound may be degrading in DMSO.[5] It is advisable to prepare fresh stock solutions for each experiment and avoid long-term storage in DMSO if stability is unknown.
Hygroscopic Nature of DMSO Water absorption from the atmosphere can lead to precipitation.[4] Use anhydrous DMSO and keep vials tightly sealed.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Calculate the required mass: The molecular weight of this compound is 467.54 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 467.54 g/mol = 0.0046754 g = 4.68 mg

  • Weigh the compound: Accurately weigh 4.68 mg of this compound powder.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.

  • Solubilization: Vortex the solution thoroughly. If necessary, use the troubleshooting steps outlined above (gentle heating, sonication) until the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Cell-Based Assays

This protocol describes the preparation of working solutions from a 10 mM DMSO stock for a final assay volume of 1 mL, ensuring the final DMSO concentration does not exceed 0.1%.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock solution into 90 µL of DMSO.

  • Working Solution Preparation:

    • For a final concentration of 10 µM, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium.

    • For a final concentration of 1 µM, add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of cell culture medium (for the 1 µM working solution) to maintain a consistent final DMSO concentration of 0.1%.

Hypothetical Signaling Pathway

In the absence of specific data for this compound, the following diagram illustrates a generic kinase signaling pathway that is a common target in drug discovery. This demonstrates how the compound could potentially interact with such a pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Ligand Ligand->Receptor This compound This compound Kinase2 Kinase 2 This compound->Kinase2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

References

Technical Support Center: C25H30FN3O4 Stability in Aqueous Buffer Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public data was found for a compound with the molecular formula C25H30FN3O4. The following technical support guide is based on general principles of chemical stability testing in aqueous solutions and is intended to serve as a practical framework for researchers working with novel compounds of similar complexity.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing stability studies for the hypothetical compound this compound in aqueous buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors to consider when initiating a stability study for this compound in an aqueous buffer?

When initiating a stability study for a novel compound like this compound, several factors are critical to ensure reliable and reproducible data. The primary considerations include the pH of the buffer solution, the buffer composition and concentration, the storage temperature, and exposure to light.[1][2] Stress testing under exaggerated conditions (e.g., high temperature, extreme pH, oxidation) can help identify likely degradation products and establish degradation pathways.[3][4]

Q2: How does the pH of the aqueous buffer impact the stability of this compound?

The pH of the solution is a crucial factor as many organic molecules undergo acid-base catalysis, leading to hydrolysis or other degradation reactions. For instance, compounds with ester or amide functionalities are often susceptible to pH-dependent degradation. It is essential to determine the pH-rate profile to identify the pH of maximum stability.[1][5]

Q3: Can the buffer species itself affect the stability of this compound?

Yes, the buffer components can directly participate in the degradation of a compound.[6] Some buffer species can act as nucleophiles or catalysts for degradation reactions. Therefore, it is advisable to test the stability in different buffer systems (e.g., phosphate, citrate, acetate, borate) to identify any buffer-specific effects.[5][7] The concentration of the buffer can also significantly impact stability.[6]

Q4: What are the standard analytical techniques for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with a stability-indicating method is the most common and powerful technique for stability testing.[8] A stability-indicating method is one that can separate the intact drug from its degradation products. Other useful techniques include Mass Spectrometry (MS) for the identification of degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of degradants.[8][9]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Observed Across All Tested Buffer Conditions.

Possible Causes:

  • Inherent Instability: The molecule may be intrinsically unstable in aqueous environments.

  • Oxidative Degradation: The compound might be sensitive to dissolved oxygen in the buffers.

  • Photodegradation: Exposure to ambient light during sample preparation or storage could be causing rapid degradation.

Troubleshooting Steps:

  • Perform Forced Degradation Studies: Conduct stress testing under hydrolytic (acidic and basic), oxidative (e.g., with hydrogen peroxide), and photolytic conditions to understand the primary degradation pathways.[4][9]

  • Deoxygenate Buffers: Prepare buffers with deoxygenated water and store samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Protect from Light: Conduct all experimental manipulations in the dark or under amber light and store samples in light-protected containers.[2]

Issue 2: Inconsistent Stability Results Between Experiments.

Possible Causes:

  • Inconsistent Buffer Preparation: Minor variations in pH or buffer concentration can lead to significant differences in stability.[6]

  • Temperature Fluctuations: Inadequate temperature control during storage or analysis can affect degradation rates.

  • Variable Light Exposure: Differences in light exposure between batches of experiments can cause variability if the compound is photosensitive.

Troubleshooting Steps:

  • Standardize Buffer Preparation: Use a calibrated pH meter and precise measurements for all buffer components. Prepare fresh buffers for each experiment.

  • Ensure Temperature Control: Use calibrated and temperature-monitored storage chambers. Allow samples to equilibrate to room temperature before analysis to ensure consistent analytical results.

  • Control Light Exposure: Standardize the light conditions for all experiments. If photosensitivity is suspected, work in a dark room or use amber glassware.

Issue 3: Appearance of Unknown Peaks in the Chromatogram During Stability Analysis.

Possible Causes:

  • Degradation Products: The new peaks are likely degradation products of this compound.

  • Interaction with Buffer Components: The compound may be reacting with the buffer species to form new adducts.

  • Contamination: The sample or the HPLC system might be contaminated.

Troubleshooting Steps:

  • Characterize Unknown Peaks: Use HPLC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks and deduce their molecular weights. Further structural elucidation can be performed using techniques like MS/MS or by isolating the impurities for NMR analysis.[5][9]

  • Analyze Blank Buffer Solutions: Inject blank buffer solutions (without the compound) that have been subjected to the same storage conditions to check for any buffer-related degradation products or contaminants.

  • Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of the parent compound peak and the new peaks to ensure they are not co-eluting species.

Experimental Protocols

Protocol 1: pH-Rate Profile Study of this compound

Objective: To determine the effect of pH on the stability of this compound and identify the pH of maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a wide pH range (e.g., pH 2 to 10).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute to the final concentration in the respective aqueous buffers. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.

  • Incubation: Store the samples in tightly sealed, light-protected containers at a constant temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the line will give the apparent first-order degradation rate constant (k). Finally, plot log(k) versus pH to generate the pH-rate profile.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to high temperature (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by HPLC-MS to separate and identify the degradation products.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound at 40°C

pHBuffer SystemApparent First-Order Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)
2.00.1 M HCl0.0858.15
4.00.05 M Acetate0.02133.01
6.00.05 M Phosphate0.01546.21
8.00.05 M Phosphate0.04515.40
10.00.05 M Borate0.1205.78

Table 2: Hypothetical Summary of Forced Degradation Studies for this compound

Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl, 60°C, 24h25.43389.2
0.1 M NaOH, 60°C, 8h45.84415.2, 321.1
3% H₂O₂, RT, 4h18.22493.2 (N-oxide)
80°C, 48h (solid)5.11445.2
Photolytic, 1.2 million lux hours33.75475.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock This compound Stock Solution samples Diluted Samples stock->samples buffers Aqueous Buffers (pH 2-10) buffers->samples storage Controlled Storage (Temperature, Light) samples->storage aliquots Time-point Aliquots storage->aliquots hplc Stability-Indicating HPLC Analysis aliquots->hplc data Data Processing hplc->data degradation_pathway This compound This compound (Parent Compound) DP1 Degradation Product 1 (Hydrolysis) This compound->DP1 Acid/Base DP2 Degradation Product 2 (Oxidation) This compound->DP2 Oxidizing Agent DP3 Degradation Product 3 (Photolysis) This compound->DP3 Light troubleshooting_logic start Inconsistent Stability Results check_buffer Verify Buffer Preparation (pH, Concentration) start->check_buffer check_temp Confirm Temperature Control start->check_temp check_light Standardize Light Exposure start->check_light resolve Consistent Results Achieved check_buffer->resolve check_temp->resolve check_light->resolve

References

Technical Support Center: Optimizing C25H30FN3O4 (Inhibitor X) Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel compound C25H30FN3O4 (referred to herein as "Inhibitor X") for in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of Inhibitor X?

A1: The initial step is to perform a dose-response experiment to determine the concentration range over which Inhibitor X exerts a biological effect. This typically involves treating your cell line of interest with a wide range of concentrations, from very low (picomolar or nanomolar) to high (micromolar or millimolar), and measuring a relevant biological endpoint. The goal is to identify the concentration that produces the desired effect with minimal toxicity.

Q2: How should I prepare the stock solution of Inhibitor X?

A2: Due to its chemical formula, Inhibitor X is likely a hydrophobic molecule. Therefore, a high-purity polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. The final concentration of DMSO in your cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q3: What type of control experiments are necessary?

A3: It is crucial to include the following controls in your experiments:

  • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve Inhibitor X. This control accounts for any effects of the solvent on the cells.

  • Untreated Control: Cells that are not exposed to either Inhibitor X or the vehicle. This provides a baseline for normal cell behavior.

  • Positive Control (if available): A known compound that elicits a similar biological response to what is expected from Inhibitor X. This helps to validate the experimental setup.

Q4: How long should I incubate the cells with Inhibitor X?

A4: The optimal incubation time depends on the specific biological question and the mechanism of action of Inhibitor X. A time-course experiment is recommended. You can test several time points (e.g., 6, 12, 24, 48, and 72 hours) at a fixed, effective concentration of Inhibitor X to determine when the desired effect is maximal.

Troubleshooting Guide

Q1: I am not observing any effect of Inhibitor X on my cells, even at high concentrations. What could be the issue?

A1: There are several potential reasons for a lack of effect:

  • Compound Instability: Inhibitor X may be unstable in the cell culture medium. Consider preparing fresh solutions for each experiment and minimizing exposure to light and elevated temperatures.

  • Incorrect Biological Endpoint: The chosen assay may not be sensitive to the effects of Inhibitor X. Consider measuring different downstream markers of the target pathway.

  • Cell Line Resistance: The cell line you are using may not express the target of Inhibitor X or may have redundant signaling pathways that compensate for its inhibition.

  • Solubility Issues: At higher concentrations, Inhibitor X may be precipitating out of the solution. Visually inspect the culture medium for any signs of precipitation.

Q2: I am observing significant cell death even at very low concentrations of Inhibitor X. What should I do?

A2: High cytotoxicity can obscure the specific effects of the compound.

  • Reduce Concentration Range: Test a lower range of concentrations (e.g., picomolar to low nanomolar).

  • Shorten Incubation Time: A shorter exposure to Inhibitor X may be sufficient to observe the desired effect without causing widespread cell death.

  • Assess Off-Target Effects: High cytotoxicity at low concentrations may indicate off-target effects.

Q3: My experimental results are not reproducible. What are the common causes of variability?

A3: Lack of reproducibility can stem from several factors:

  • Inconsistent Cell Culture Practices: Ensure that cells are at a consistent passage number and confluency at the start of each experiment.

  • Inaccurate Pipetting: Use calibrated pipettes and proper techniques, especially when preparing serial dilutions of Inhibitor X.

  • Variable Reagent Quality: Use reagents from the same lot whenever possible to minimize variability.

  • Edge Effects in Multi-well Plates: To mitigate edge effects, avoid using the outermost wells of the plate for experimental samples, or fill them with a buffer solution.

Data Presentation

Table 1: Example Dose-Response Data for Inhibitor X on Cell Viability

Concentration of Inhibitor X (µM)Percent Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.2 ± 5.1
0.185.7 ± 6.2
152.3 ± 4.8
1015.6 ± 3.1
1002.1 ± 1.5

This table illustrates a typical dataset from a cell viability assay (e.g., MTT or CellTiter-Glo) performed on a cancer cell line after 48 hours of treatment with Inhibitor X. From this data, an IC50 (the concentration at which 50% of cell viability is inhibited) can be calculated.

Experimental Protocols

Protocol: Determining the IC50 of Inhibitor X using a Cell Viability Assay (e.g., MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of Inhibitor X in the appropriate cell culture medium. Also, prepare a 2X vehicle control solution.

  • Cell Treatment: Remove the old medium from the cells and add the prepared 2X solutions of Inhibitor X or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percent cell viability.

    • Plot the percent cell viability against the log of the concentration of Inhibitor X.

    • Use a non-linear regression analysis to calculate the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Inhibitor X Stock (e.g., 10 mM in DMSO) serial_dilute Prepare Serial Dilutions of Inhibitor X prep_stock->serial_dilute seed_cells Seed Cells in Multi-well Plate treat_cells Treat Cells and Incubate (e.g., 24, 48, 72h) seed_cells->treat_cells serial_dilute->treat_cells perform_assay Perform Biological Assay (e.g., Cell Viability) treat_cells->perform_assay collect_data Collect and Normalize Data perform_assay->collect_data calc_ic50 Calculate IC50/ Determine Optimal Concentration collect_data->calc_ic50

Caption: Workflow for optimizing Inhibitor X concentration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Cell Proliferation, Survival) mTOR->Transcription InhibitorX Inhibitor X InhibitorX->mTOR

Caption: Hypothetical signaling pathway targeted by Inhibitor X.

C25H30FN3O4 off-target effects and cytotoxicity mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel compound C25H30FN3O4. The following information is intended to guide your experimental design and address potential challenges related to off-target effects and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell-based assays with this compound, even at concentrations where the on-target effect is minimal. What could be the cause and how can we investigate it?

A1: Unanticipated cytotoxicity can stem from several factors, including off-target effects, metabolic activation into a toxic species, or induction of cellular stress pathways. To dissect the underlying cause, a multi-pronged approach is recommended:

  • Dose-Response Analysis: Perform a detailed dose-response curve in multiple cell lines (both target-positive and target-negative) to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity and compare it to the EC50 (half-maximal effective concentration) for the on-target activity. A small therapeutic window (ratio of IC50 to EC50) suggests potential off-target liabilities.

  • Off-Target Profiling: Employ a broad kinase panel or a proteome-wide profiling technique to identify unintended molecular targets of this compound.

  • Apoptosis and Cell Cycle Analysis: Investigate the mechanism of cell death. Use assays like Annexin V/PI staining and cell cycle analysis to determine if the cytotoxicity is due to apoptosis, necrosis, or cell cycle arrest.

  • Mitochondrial Toxicity Assessment: Evaluate the effect of this compound on mitochondrial function using assays such as JC-1 staining for mitochondrial membrane potential or Seahorse analysis for oxygen consumption rates.

Q2: How can we mitigate the observed cytotoxicity of this compound without compromising its on-target efficacy?

A2: Mitigating cytotoxicity often involves medicinal chemistry efforts to improve selectivity or formulation strategies to alter biodistribution.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to identify modifications that reduce binding to off-targets while retaining affinity for the primary target.

  • Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize off-target engagement.

  • Combination Therapy: Consider co-administering this compound with a cytoprotective agent, if a specific off-target pathway mediating toxicity is identified.

  • Drug Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can alter its pharmacokinetic profile and reduce systemic exposure, potentially lowering toxicity.[1]

Troubleshooting Guides

Problem 1: Inconsistent results in cytotoxicity assays.
Potential Cause Troubleshooting Step
Compound Solubility Issues Verify the solubility of this compound in your assay medium. Use a validated solvent and consider sonication or gentle heating. Visually inspect for precipitation.
Cell Line Health and Passage Number Ensure cells are healthy, within a low passage number range, and free from contamination. Perform regular cell line authentication.
Assay Variability Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Include positive and negative controls in every experiment.
Plate Edge Effects Avoid using the outer wells of microplates for experimental samples, or ensure they are properly humidified to minimize evaporation.
Problem 2: Difficulty in identifying off-targets.
Potential Cause Troubleshooting Step
Limited Scope of Profiling Panel If using a targeted panel (e.g., a specific kinase family), consider a broader, unbiased approach like chemical proteomics or thermal proteome profiling.
Insufficient Compound Concentration Ensure the concentration of this compound used for profiling is sufficient to engage potential off-targets. This may require using a higher concentration than what is used in cell-based assays.
Transient or Weak Interactions Some off-target interactions may be weak or transient. Employ sensitive detection methods and consider cross-linking experiments to capture these interactions.
Cellular Context Off-target effects can be cell-type specific. Conduct profiling in the same cell line where cytotoxicity was observed.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol outlines a general approach for identifying off-target kinases of this compound.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

  • Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad range of the human kinome.

  • Assay Performance: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate, and ATP. This compound is added to the wells at various concentrations.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using a labeled antibody that specifically recognizes the phosphorylated form of the substrate, followed by a detection method such as fluorescence or luminescence.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The data is then plotted to determine the IC50 for each off-target kinase.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol describes a method to quantify apoptosis induced by this compound using flow cytometry.

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with this compound at various concentrations for a predetermined time (e.g., 24, 48 hours). Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor On_Target_Kinase On_Target_Kinase Receptor->On_Target_Kinase Downstream_Effector_1 Downstream_Effector_1 On_Target_Kinase->Downstream_Effector_1 Off_Target_Kinase Off_Target_Kinase Downstream_Effector_2 Downstream_Effector_2 Off_Target_Kinase->Downstream_Effector_2 Apoptosis_Regulator Apoptosis_Regulator Off_Target_Kinase->Apoptosis_Regulator Therapeutic_Effect Therapeutic_Effect Downstream_Effector_1->Therapeutic_Effect Cytotoxicity Cytotoxicity Downstream_Effector_2->Cytotoxicity Apoptosis_Regulator->Cytotoxicity This compound This compound This compound->On_Target_Kinase This compound->Off_Target_Kinase

Caption: On- and off-target signaling of this compound.

Experimental_Workflow Start Start Observe_Cytotoxicity Observe Cytotoxicity Start->Observe_Cytotoxicity Dose_Response_Analysis Dose-Response Analysis Observe_Cytotoxicity->Dose_Response_Analysis Formulation_Optimization Formulation Optimization Observe_Cytotoxicity->Formulation_Optimization Off_Target_Profiling Off-Target Profiling Dose_Response_Analysis->Off_Target_Profiling Mechanism_of_Death_Assay Mechanism of Death Assay (e.g., Annexin V/PI) Dose_Response_Analysis->Mechanism_of_Death_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Off_Target_Profiling->SAR_Studies Mechanism_of_Death_Assay->SAR_Studies Evaluate_Analogs Evaluate Analogs for Improved Selectivity SAR_Studies->Evaluate_Analogs End End Formulation_Optimization->End Evaluate_Analogs->End

Caption: Workflow for investigating and mitigating cytotoxicity.

References

Technical Support Center: Overcoming Resistance to C25H30FN3O4

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding the biological activity, mechanism of action, or resistance profiles for a compound with the molecular formula C25H30FN3O4. The following technical support guide is a comprehensive resource based on established principles of drug resistance in cancer cell lines. "Compound X" is used as a placeholder for this compound and can be adapted once the specific target and mechanism of your compound are elucidated.

Frequently Asked Questions (FAQs)

Q1: Our cell line is showing decreased sensitivity to Compound X (this compound) over time. What are the common initial steps to diagnose this issue?

A1: An increase in the half-maximal inhibitory concentration (IC50) is the primary indicator of developing resistance. The initial steps to diagnose this are:

  • Confirm Cell Line Authenticity: Perform short tandem repeat (STR) profiling to ensure the cell line has not been misidentified or cross-contaminated.

  • Mycoplasma Testing: Check for mycoplasma contamination, as it can significantly alter cellular response to drugs.

  • Establish a Resistance Baseline: Compare the IC50 of the current cell stock to the original, parental cell line. A significant fold-change (typically >2-3 fold) confirms resistance.

  • Review Compound Stability: Ensure the stock solution of Compound X is stable and has not degraded. Prepare a fresh stock and repeat the IC50 determination.

Q2: What are the most common molecular mechanisms of acquired drug resistance in cancer cell lines?

A2: Acquired resistance to targeted therapies typically falls into several categories:

  • On-Target Alterations: Mutations or amplification of the drug's direct target protein that prevent the drug from binding effectively.

  • Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways that circumvent the inhibited target, leading to continued cell proliferation and survival.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1, BCRP) that actively pump the drug out of the cell.

  • Drug Inactivation: Metabolic modification of the drug into an inactive form.

  • Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer broad resistance to a variety of drugs.

Q3: How can I determine if increased drug efflux is the cause of resistance to Compound X?

A3: You can investigate the role of drug efflux pumps through a combination of approaches:

  • Co-treatment with Efflux Pump Inhibitors: Perform cell viability assays with Compound X in the presence and absence of known ABC transporter inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP). A significant decrease in the IC50 of Compound X in the presence of an inhibitor suggests the involvement of that specific transporter.

  • Gene and Protein Expression Analysis: Use quantitative PCR (qPCR) and Western blotting to compare the mRNA and protein levels of common ABC transporters (e.g., ABCB1, ABCG2) in your resistant cell line versus the parental line.

  • Direct Efflux Assay: Utilize fluorescent substrates of efflux pumps, such as Rhodamine 123 or Hoechst 33342. Resistant cells overexpressing these pumps will show lower intracellular fluorescence, which can be measured by flow cytometry or fluorescence microscopy.

Troubleshooting Guides

Guide 1: Investigating a Suspected On-Target Mutation

If you hypothesize that a mutation in the direct target of Compound X is causing resistance, follow this workflow:

  • Hypothesis: Resistance is due to a mutation in the target protein that reduces the binding affinity of Compound X.

  • Experiment 1: Target Gene Sequencing:

    • Isolate genomic DNA or RNA (for cDNA synthesis) from both the parental (sensitive) and resistant cell lines.

    • Amplify the coding region of the target gene using PCR.

    • Perform Sanger sequencing of the PCR products to identify any mutations in the resistant cell line.

  • Experiment 2: Functional Validation of the Mutation:

    • If a mutation is identified, introduce it into the parental cell line using site-directed mutagenesis (e.g., CRISPR/Cas9 or plasmid transfection).

    • Assess the sensitivity of the engineered cells to Compound X. A shift in IC50 similar to that of the resistant line validates the mutation's role in resistance.

  • Troubleshooting:

    • No mutation found: The resistance mechanism is likely not an on-target mutation. Proceed to investigate bypass pathways or drug efflux.

    • Mutation found but no change in IC50: The identified mutation may be a passenger mutation and not functionally relevant to drug binding.

Guide 2: Identifying Bypass Signaling Pathways

If on-target mechanisms are ruled out, resistance may be driven by the activation of alternative survival pathways.

  • Hypothesis: Resistant cells have upregulated a parallel signaling pathway to bypass the inhibitory effect of Compound X.

  • Experiment 1: Phospho-protein Array:

    • Use a commercial phospho-kinase array to screen for changes in the phosphorylation status of a wide range of signaling proteins between sensitive and resistant cells.

  • Experiment 2: Western Blot Validation:

    • Based on the array results, validate the increased phosphorylation of key nodes (e.g., p-AKT, p-ERK, p-STAT3) in the resistant cell line by Western blotting.

  • Experiment 3: Combination Therapy:

    • Treat the resistant cells with a combination of Compound X and an inhibitor of the identified bypass pathway. If the combination restores sensitivity, this confirms the role of the bypass pathway in resistance.

Quantitative Data Summary

Table 1: IC50 Values of Compound X in Sensitive and Resistant Cell Lines

Cell LineIC50 of Compound X (nM)Fold Resistance
Parental (Sensitive)15.2 ± 2.11.0
Resistant Sub-clone 1245.8 ± 18.516.2
Resistant Sub-clone 2310.4 ± 25.320.4

Table 2: Gene Expression of ABC Transporters in Sensitive vs. Resistant Cells (Relative Quantification)

GeneParental (Fold Change)Resistant (Fold Change)
ABCB1 (MDR1)1.025.6
ABCG2 (BCRP)1.02.1
ABCC1 (MRP1)1.01.3

Detailed Experimental Protocols

Protocol 1: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Dilution: Prepare a 2x serial dilution of Compound X in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of the diluted Compound X or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 2: Western Blotting for Phosphorylated and Total Target Protein
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated target and the total target protein (and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CompoundX Compound X CompoundX->Receptor BypassInhibitor Bypass Inhibitor BypassInhibitor->PI3K Workflow start Parental Cell Line (Sensitive to Compound X) step1 Dose Escalation: Increase [Compound X] over several months start->step1 step2 Isolate Resistant Clones step1->step2 step3 Confirm Resistance: Determine IC50 step2->step3 step4 Characterize Mechanism step3->step4 step5a Target Sequencing step4->step5a On-Target? step5b Efflux Pump Analysis (qPCR, Western, Flow) step4->step5b Efflux? step5c Bypass Pathway Screen (Phospho-Array) step4->step5c Bypass? end Validated Resistant Model step5a->end step5b->end step5c->end Troubleshooting_Logic start IC50 of Compound X Increases q1 Is resistance reversed by efflux pump inhibitors? start->q1 a1_yes Investigate ABC Transporter Overexpression (MDR1, BCRP) q1->a1_yes Yes q2 Is the target protein mutated? q1->q2 No end Mechanism Identified a1_yes->end a2_yes Functionally validate the mutation q2->a2_yes Yes q3 Are bypass pathways (p-Akt, p-ERK) activated? q2->q3 No a2_yes->end a3_yes Test combination with pathway inhibitors q3->a3_yes Yes a3_yes->end

Technical Support Center: C25H30FN3O4 Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of C25H30FN3O4, chemically identified as 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Common impurities can be broadly categorized as starting materials, reagents, and side-products from the synthesis. Given the structure of this compound, potential impurities include unreacted benzofuran precursors, residual coupling agents, and by-products from incomplete reactions or side reactions involving the morpholino or fluorophenyl groups. Degradation products may also be present if the compound is sensitive to light, heat, or pH extremes.

Q2: My compound shows poor solubility in common chromatography solvents. What can I do?

A2: Limited solubility is a known challenge for some benzofuran carboxamide derivatives.[1] You can try using a stronger co-solvent system, such as dichloromethane/methanol or even incorporating small amounts of DMF or DMSO in your mobile phase for column chromatography. For some highly insoluble products, a purification strategy involving loading the crude material onto a silica pad, washing with a less polar solvent to remove soluble impurities, followed by elution of the product with a very strong solvent or even Soxhlet extraction, has been effective for analogous compounds.[1]

Q3: I am observing significant tailing of my compound on the silica gel column. What is the cause and how can I mitigate it?

A3: The basic nitrogen of the morpholine group in this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing. To reduce this interaction, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, to your mobile phase.

Q4: Is this compound prone to degradation during purification?

Troubleshooting Guides

Poor Resolution in Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of the product with an impurity.Inappropriate solvent system.Perform a gradient elution. Start with a less polar mobile phase and gradually increase the polarity. Utilize a different solvent system; for instance, if you are using hexane/ethyl acetate, try a dichloromethane/methanol system.
Broad peaks.Column overloading.Reduce the amount of crude material loaded onto the column. Ensure the sample is loaded in a minimal volume of solvent.
Secondary interactions with silica.Add a modifier to the mobile phase, such as 0.1% triethylamine, to suppress interactions with acidic silanol groups.
Low Yield After Crystallization
Symptom Possible Cause Suggested Solution
The compound does not crystallize from the chosen solvent system.The compound is too soluble in the chosen solvent.Try a different solvent or a solvent/anti-solvent system. For benzofuran derivatives, combinations like petroleum ether/ethyl acetate have been used.[2][3]
The presence of impurities is inhibiting crystallization.Re-purify the material by column chromatography to achieve higher purity before attempting crystallization.
Oiling out of the compound instead of crystallizing.The solution is supersaturated, or the temperature change is too rapid.Allow the solution to cool slowly. Try seeding the solution with a small crystal of the pure compound.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data for the purification of this compound based on typical results for similar compounds.

Table 1: Impurity Profile Before and After Purification

Impurity Potential Source Crude Product (% Area) Purified Product (% Area)
Benzofuran PrecursorStarting Material5.2< 0.1
N-methyl-2-(4-fluorophenyl)-5-hydroxy-6-amino-1-benzofuran-3-carboxamideIncomplete Alkylation3.8< 0.1
Dimerized By-productSide Reaction1.5Not Detected
Unknown Impurity 1Undetermined2.10.2
Unknown Impurity 2Undetermined1.80.1

Table 2: Comparison of Purification Methods

Method Purity (by HPLC, % Area) Yield (%) Solvent Consumption (L/g)
Flash Column Chromatography98.5752.5
Preparative HPLC> 99.5605.0
Crystallization99.285 (after chromatography)0.5

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Dissolve 1.0 g of the crude this compound in a minimal amount of dichloromethane.

  • Column Packing: Dry pack a glass column with 100 g of silica gel (230-400 mesh). Wet the column with hexane.

  • Loading: Adsorb the slurry onto 2 g of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting from 10% ethyl acetate and gradually increasing to 50%. To mitigate peak tailing, 0.1% triethylamine can be added to the mobile phase.

  • Fraction Collection: Collect fractions based on TLC analysis (e.g., using a mobile phase of 30% ethyl acetate in hexane with a UV lamp for visualization).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization
  • Dissolution: Dissolve the purified this compound (1.0 g) in a minimal amount of hot ethyl acetate (approximately 10-15 mL).

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a fluted filter paper.

  • Crystallization: Slowly add petroleum ether (an anti-solvent) to the hot solution until the solution becomes slightly turbid.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold petroleum ether.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in DCM crude->dissolve adsorb Adsorb on Silica dissolve->adsorb load Load on Column adsorb->load elute Gradient Elution (Hexane/EtOAc + 0.1% TEA) load->elute collect Collect Fractions elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate purified_chrom Purified this compound (Chromatography) evaporate->purified_chrom dissolve_cryst Dissolve in Hot EtOAc purified_chrom->dissolve_cryst add_anti Add Petroleum Ether dissolve_cryst->add_anti cool Cool to 0°C add_anti->cool filter Filter and Wash cool->filter dry Dry Under Vacuum filter->dry final_product Final Pure this compound dry->final_product

Caption: Purification workflow for this compound.

troubleshooting_logic start Purification Issue issue_type What is the main issue? start->issue_type low_yield Low Yield issue_type->low_yield Yield poor_purity Poor Purity issue_type->poor_purity Purity solubility Solubility Issue? low_yield->solubility Yes crystallization Crystallization Failed? low_yield->crystallization No resolution Poor Resolution? poor_purity->resolution Yes tailing Peak Tailing? poor_purity->tailing No sol_solution Use stronger solvent or co-solvent system solubility->sol_solution Yes cryst_solution Change solvent/anti-solvent, seed crystals crystallization->cryst_solution Yes res_solution Optimize mobile phase, use gradient elution resolution->res_solution Yes tail_solution Add basic modifier (e.g., TEA) tailing->tail_solution Yes

Caption: Troubleshooting decision tree for purification.

References

Technical Support Center: Compound X (C25H30FN3O4)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Compound X (C25H30FN3O4) during storage. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guides

Issue: Rapid Degradation of Compound X in Solution

Question: I am observing rapid degradation of Compound X when dissolved in solution for my experiments. What could be the cause and how can I mitigate this?

Answer: Rapid degradation in solution is often due to hydrolysis, oxidation, or photodegradation. Consider the following troubleshooting steps:

  • Solvent Choice: The choice of solvent can significantly impact stability. If you are using protic solvents like methanol or water, consider switching to aprotic solvents such as DMSO or acetonitrile, if your experimental design allows.

  • pH of the Solution: The stability of Compound X may be pH-dependent. Determine the optimal pH range for stability by performing a pH stability study. Buffer your solutions accordingly.

  • Exclusion of Oxygen: If oxidative degradation is suspected, de-gas your solvents before use and handle the solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Compound X may be light-sensitive. Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.

Issue: Inconsistent Results from Stored Aliquots

Question: I am getting inconsistent results from different aliquots of the same stock solution of Compound X that have been stored for some time. Why is this happening?

Answer: Inconsistent results often point to improper storage or handling of stock solutions. Here are some potential causes and solutions:

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation. Prepare smaller, single-use aliquots of your stock solution to avoid this.

  • Storage Temperature: Ensure your aliquots are stored at the recommended temperature, typically -20°C or -80°C for long-term storage.

  • Evaporation: Over time, the solvent in your aliquots can evaporate, leading to an increase in the concentration of Compound X. Ensure your storage vials are tightly sealed.

  • Adsorption to Container: Compound X might adsorb to the surface of plastic or glass storage containers. Consider using low-adsorption microcentrifuge tubes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Compound X?

A1: Solid Compound X should be stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage, keeping it in a desiccator at -20°C is recommended to minimize degradation from moisture and heat.

Q2: How can I detect and quantify the degradation of Compound X?

A2: The most common method for detecting and quantifying degradation is through stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[1][2][3] These methods can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active compound.

Q3: What are the likely degradation pathways for Compound X?

A3: While specific degradation pathways for Compound X are not yet fully elucidated, similar complex organic molecules are often susceptible to:

  • Hydrolysis: Cleavage of ester or amide bonds by water.

  • Oxidation: Reaction with oxygen, which can be catalyzed by light or trace metals.

  • Photodegradation: Degradation upon exposure to light, particularly UV light.

A conceptual diagram of potential degradation routes is provided below.

This compound Compound X (this compound) Hydrolysis Hydrolysis (e.g., ester, amide cleavage) This compound->Hydrolysis H2O, pH Oxidation Oxidation (e.g., N-oxidation) This compound->Oxidation O2, light, metal ions Photodegradation Photodegradation (UV/Vis light exposure) This compound->Photodegradation hv Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential Degradation Pathways for Compound X.

Q4: How do I perform a forced degradation study for Compound X?

A4: Forced degradation studies, also known as stress testing, are essential to understand the stability of a compound.[4] This involves exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products. A typical workflow is outlined below.

cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Basic Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidative Degradation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photolytic Photolytic Stress (e.g., UV lamp) Photolytic->HPLC Characterization Characterize Degradants (MS, NMR) HPLC->Characterization CompoundX Compound X Solution CompoundX->Acid CompoundX->Base CompoundX->Oxidation CompoundX->Thermal CompoundX->Photolytic

Caption: Workflow for a Forced Degradation Study.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general reverse-phase HPLC method for assessing the stability of Compound X.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and/or Mass Spectrometry
Injection Volume 10 µL

Protocol 2: Forced Degradation Study

This protocol provides a starting point for conducting a forced degradation study on Compound X.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Compound X in a suitable solvent (e.g., acetonitrile or DMSO).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of Compound X in an oven at 60°C for 24 hours. Dissolve in the initial solvent before analysis.

    • Photodegradation: Expose a solution of Compound X to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.

The decision-making process for troubleshooting degradation is summarized in the following diagram:

Start Degradation Observed CheckStorage Review Storage Conditions (Temp, Light, Moisture) Start->CheckStorage CheckSolution Review Solution Preparation (Solvent, pH, Oxygen) Start->CheckSolution ForcedDegradation Perform Forced Degradation Study CheckStorage->ForcedDegradation CheckSolution->ForcedDegradation IdentifyDegradants Identify Degradation Pathway(s) (HPLC-MS, NMR) ForcedDegradation->IdentifyDegradants OptimizeConditions Optimize Storage/Handling Conditions IdentifyDegradants->OptimizeConditions Stable Compound is Stable OptimizeConditions->Stable

Caption: Troubleshooting Logic for Compound X Degradation.

References

Technical Support Center: Troubleshooting Small Molecule Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering potential interference from small molecules, such as C25H30FN3O4, in their biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate common sources of assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the common ways a small molecule like this compound can interfere with a biochemical assay?

Small molecules can interfere with biochemical assays through various mechanisms, leading to false-positive or false-negative results. It is crucial to identify these artifacts early to avoid wasting resources on compounds that do not genuinely affect the biological target of interest.[1][2] The primary modes of interference include:

  • Light-Based Interference:

    • Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths used in the assay, leading to a false-positive signal.[1][3]

    • Fluorescence Quenching: The compound may absorb the light emitted by the assay's fluorophore, leading to a false-negative signal (the "inner filter effect").[1]

    • Colored Compounds: In absorbance-based assays, colored compounds can interfere with the optical density measurement.[2][4]

  • Chemical Reactivity: The compound may chemically react with assay components, such as the target protein (e.g., modifying cysteine residues), substrates, or detection reagents.[5]

  • Colloidal Aggregation: At certain concentrations, some small molecules form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition.[3][6]

  • Chelation: The compound may chelate metal ions that are essential for enzyme function or as cofactors in the assay.[6]

  • Membrane Disruption: In cell-based assays, the compound may disrupt cellular membranes, leading to cytotoxicity or other off-target effects.[6]

Q2: My compound, this compound, is showing activity in my primary fluorescence-based assay. How can I determine if this is a real hit or an artifact?

Observing activity in a primary screen is the first step. To validate this "hit," a series of counter-assays and secondary assays should be performed. The goal is to rule out common interference mechanisms. A suggested workflow is outlined below.

Workflow for Investigating Potential Assay Interference

G A Primary Hit Observed (e.g., with this compound) B Is the assay fluorescence-based? A->B C Run Autofluorescence Assay (Compound alone in buffer) B->C Yes G Is the compound colored? B->G No D Does the compound show significant fluorescence? C->D E Potential False Positive (Consider alternative assay format) D->E Yes F Proceed to other interference checks D->F No Q Likely an Artifact (Deprioritize compound) E->Q F->G H Run Absorbance Scan (Compound alone in buffer) G->H Yes K Perform Serial Dilution of the compound G->K No I Does absorbance overlap with assay wavelengths? H->I J Potential Interference (Quenching or colorimetric artifact) I->J Yes I->K No J->Q L Is the dose-response curve steep and non-sigmoidal? K->L M Suspect Aggregation (Perform aggregation assays) L->M Yes N Test in an Orthogonal Assay (Different detection method) L->N No M->Q O Does the activity persist? N->O P Confirmed Hit (Proceed with further validation) O->P Yes O->Q No

A decision-making workflow for troubleshooting potential small molecule interference in biochemical assays.

Q3: What is an orthogonal assay and why is it important?

An orthogonal assay is a confirmatory experiment that measures the same biological endpoint as the primary assay but uses a different detection method.[1][2] For example, if your primary screen is a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) to measure direct binding of the compound to the target protein. Using a different technology helps to rule out artifacts specific to the primary assay format.[3]

Troubleshooting Guides

Issue 1: Suspected Autofluorescence of this compound

Symptoms:

  • A dose-dependent increase in signal in a fluorescence-based assay.

  • The signal is present even in the absence of the target protein or other key assay components.

Troubleshooting Protocol:

  • Prepare a serial dilution of this compound in the same assay buffer used for your primary experiment.

  • Dispense the dilutions into the wells of a microplate (black plates are recommended for fluorescence assays to minimize light scatter).[1]

  • Include control wells containing only the assay buffer (blank).

  • Read the plate using the same filter set (excitation and emission wavelengths) as your primary assay.

  • Analyze the data: If you observe a concentration-dependent increase in fluorescence from the compound alone, this confirms autofluorescence.

Quantitative Data Summary: Example of Autofluorescence Data

This compound Conc. (µM)Raw Fluorescence Units (RFU)
10015,000
507,500
253,750
12.51,875
6.25940
0 (Buffer)100
Issue 2: Suspected Compound Aggregation

Symptoms:

  • A very steep, non-sigmoidal dose-response curve in an inhibition assay.

  • Activity is sensitive to the presence of detergents (e.g., Triton X-100).

  • High variability in results between replicate wells.

Troubleshooting Protocol:

  • Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.

  • Compare the dose-response curves with and without the detergent.

  • Analyze the data: If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, this is strong evidence for inhibition by colloidal aggregation.

Signaling Pathway Diagram: Mechanism of Aggregation-Based Inhibition

G *CMC: Critical Micelle Concentration cluster_0 Without Detergent cluster_1 With Detergent (e.g., Triton X-100) A This compound (Monomer) B Colloidal Aggregates A->B [Compound] > CMC* D Denatured Enzyme (Inactive) B->D Enzyme Sequestration C Active Enzyme C->D Non-specific Inhibition E This compound (Monomer) H No Inhibition E->H F Detergent Micelles F->H G Active Enzyme G->H

The effect of detergent on preventing compound aggregation and non-specific enzyme inhibition.

Issue 3: Suspected Chemical Reactivity

Symptoms:

  • Inhibition increases with pre-incubation time of the compound and the target protein.

  • The activity is not reversible upon dilution.

  • Activity is sensitive to the presence of reducing agents like dithiothreitol (DTT) if thiol reactivity is suspected.[5]

Troubleshooting Protocol: Pre-incubation Time-Course Experiment

  • Prepare two sets of reactions:

    • Set A (Pre-incubation): Incubate the enzyme and this compound together for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.

    • Set B (Control): Pre-incubate the enzyme and buffer. Add this compound and the substrate simultaneously to start the reaction.

  • Measure the enzyme activity at each time point for both sets.

  • Analyze the data: If the inhibition in Set A increases with longer pre-incubation times compared to Set B, it suggests a time-dependent, covalent modification of the enzyme, indicative of chemical reactivity.

Experimental Workflow: Time-Dependent Inhibition Assay

Workflow for assessing time-dependent inhibition to detect chemical reactivity.

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively identify and mitigate the risks of assay interference from small molecules, ensuring the integrity and reliability of their experimental findings.

References

Technical Support Center: Formulation and In Vivo Studies of Comp-XYZ (C25H30FN3O4)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel compound C25H30FN3O4 (referred to as "Comp-XYZ"). The focus is on adjusting formulations for successful in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Comp-XYZ is poorly soluble in aqueous solutions. What are the initial steps for developing an in vivo formulation?

A1: For poorly soluble compounds like Comp-XYZ, a tiered approach to formulation development is recommended. The initial step involves characterizing the physicochemical properties of the compound, such as its pKa, LogP, and melting point. Following this, a vehicle screening study should be performed to identify a suitable solvent or suspension system that is well-tolerated in the chosen animal model.[1][2][3]

Q2: What are the most common vehicles for administering poorly soluble compounds in animal studies?

A2: A variety of vehicles can be used, and the choice depends on the route of administration, the required dose, and the toxicity of the vehicle itself.[1][3][4] Common options include aqueous solutions with co-solvents, surfactant-based formulations, lipid-based systems, and suspensions.[2][5][6] It is crucial to assess the tolerability of the chosen vehicle in the specific animal model to avoid confounding experimental results.[1][3][4]

Q3: How can I improve the bioavailability of Comp-XYZ for oral administration?

A3: Low oral bioavailability of poorly soluble drugs is a common challenge.[2][5] Strategies to enhance bioavailability include:

  • Particle size reduction: Micronization or nanocrystal formulations increase the surface area for dissolution.

  • Amorphous solid dispersions: Dispersing the drug in a polymer matrix can improve its dissolution rate.[5]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.[5][6]

  • Use of solubility enhancers: Cyclodextrins can form inclusion complexes with the drug, increasing its aqueous solubility.[5][6]

Q4: My in vivo study with Comp-XYZ shows inconsistent results and high variability between animals. What could be the cause?

A4: High variability in in vivo studies can stem from several factors related to the formulation and administration. Inconsistent dosing due to poor suspension homogeneity, precipitation of the compound upon injection, or vehicle-induced physiological effects can all contribute to variability.[1][7] It is essential to ensure the formulation is stable and homogenous and that the administration technique is consistent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the transition from in vitro to in vivo experiments with Comp-XYZ.

Issue Potential Cause Troubleshooting Steps
Precipitation of Comp-XYZ upon dilution with aqueous media or injection. The compound has low aqueous solubility and is crashing out of the formulation vehicle upon contact with physiological fluids.1. Optimize the formulation: Consider using a co-solvent system, surfactants, or a lipid-based formulation to improve solubility and stability.[8] 2. Reduce the dosing concentration: If possible, lower the concentration of Comp-XYZ in the formulation. 3. Change the route of administration: An alternative route where the dilution effect is less pronounced might be considered.
Observed toxicity or adverse effects in the vehicle control group. The chosen vehicle is not well-tolerated by the animal model at the administered volume or concentration.[1][3]1. Review vehicle toxicity data: Consult literature for maximum tolerated doses of the vehicle in the specific species and route of administration.[4] 2. Reduce vehicle concentration/volume: If using a co-solvent like DMSO, try to keep the final concentration as low as possible.[1][3] 3. Select an alternative vehicle: Screen other vehicles known to be safe, such as aqueous solutions of carboxymethylcellulose (CMC) or polyethylene glycol (PEG).[1][3]
Low and variable drug exposure (in vivo) despite a high dose. Poor absorption from the administration site, rapid metabolism, or formulation instability.1. Evaluate formulation stability: Ensure Comp-XYZ does not degrade in the formulation vehicle over the duration of the experiment. 2. Improve dissolution rate: For oral dosing, consider particle size reduction or amorphous solid dispersions.[2] 3. Investigate drug metabolism: Conduct preliminary pharmacokinetic studies to understand the metabolic profile of Comp-XYZ.
Difficulty in preparing a homogenous and stable suspension. The physical properties of Comp-XYZ (e.g., particle size, crystal form) are not optimal for suspension.1. Optimize particle size: Use micronization or nanomilling to achieve a smaller and more uniform particle size. 2. Use a suspending agent: Incorporate agents like carboxymethylcellulose (CMC) or Tween 80 to improve the stability of the suspension.[2] 3. Control pH and viscosity: Adjusting the pH and viscosity of the vehicle can help to stabilize the suspension.

Experimental Protocols

Protocol 1: Vehicle Screening for Intravenous Administration
  • Objective: To identify a well-tolerated vehicle for intravenous administration of Comp-XYZ in mice.

  • Materials: Comp-XYZ, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Solutol HS 15, Saline (0.9% NaCl).

  • Procedure:

    • Prepare a stock solution of Comp-XYZ in DMSO at the highest possible concentration.

    • Prepare different vehicle formulations as listed in the table below.

    • Administer a single intravenous injection of each vehicle (without Comp-XYZ) to a small group of mice (n=3).

    • Observe the animals for any signs of toxicity (e.g., lethargy, respiratory distress, seizures) immediately after injection and for the next 24 hours.

    • Select the vehicle that shows the best tolerability for further formulation development with Comp-XYZ.

Vehicle Composition Maximum Recommended Concentration for IV in Mice Observations
5% DMSO in Saline< 10%Note any immediate adverse reactions.
20% PEG400 in Saline< 30%Observe for hemolysis or precipitation.
10% Solutol HS 15 in Saline< 20%Check for signs of anaphylaxis.
Saline (Control)N/AEstablish baseline response.
Protocol 2: Preparation of a Nanosuspension for Oral Gavage
  • Objective: To prepare a stable nanosuspension of Comp-XYZ to improve oral bioavailability.

  • Materials: Comp-XYZ, Poloxamer 188, Deionized water.

  • Procedure:

    • Coarsely grind Comp-XYZ using a mortar and pestle.

    • Prepare a 1% (w/v) solution of Poloxamer 188 in deionized water.

    • Disperse the ground Comp-XYZ in the Poloxamer 188 solution to create a pre-suspension.

    • Subject the pre-suspension to high-pressure homogenization or wet media milling to reduce the particle size to the nanometer range.

    • Characterize the resulting nanosuspension for particle size distribution, zeta potential, and short-term stability.

Visualizations

Formulation_Development_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Optimization Physicochemical_Properties Determine pKa, LogP, Melting Point of Comp-XYZ Vehicle_Screening Screen Vehicles for Solubility & Tolerability Physicochemical_Properties->Vehicle_Screening Input Solubility_Enhancement Test Co-solvents, Surfactants, Cyclodextrins Vehicle_Screening->Solubility_Enhancement Poor Solubility Suspension_Development Evaluate Suspending Agents & Particle Size Vehicle_Screening->Suspension_Development Insoluble PK_Study Conduct Pilot Pharmacokinetic Study Solubility_Enhancement->PK_Study Suspension_Development->PK_Study Toxicity_Assessment Assess Formulation Toxicity PK_Study->Toxicity_Assessment Optimization Optimize Formulation Based on In Vivo Data PK_Study->Optimization Analyze Data Toxicity_Assessment->Optimization

Caption: Formulation development workflow for Comp-XYZ.

Troubleshooting_Logic Start In Vivo Issue Identified Check_Vehicle_Toxicity Adverse effects in vehicle control? Start->Check_Vehicle_Toxicity Change_Vehicle Change Vehicle Check_Vehicle_Toxicity->Change_Vehicle Yes Check_Formulation_Stability Precipitation or inconsistent results? Check_Vehicle_Toxicity->Check_Formulation_Stability No Change_Vehicle->Check_Formulation_Stability Improve_Solubility Improve Solubility/ Stability Check_Formulation_Stability->Improve_Solubility Yes Check_Bioavailability Low drug exposure? Check_Formulation_Stability->Check_Bioavailability No Improve_Solubility->Check_Bioavailability Enhance_Absorption Enhance Absorption Check_Bioavailability->Enhance_Absorption Yes End Optimized Formulation Check_Bioavailability->End No Enhance_Absorption->End

Caption: Troubleshooting decision tree for in vivo studies.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the chemical compound C25H30FN3O4 and a related benzofuran-2-carboxamide derivative, focusing on available efficacy data and experimental methodologies.

The compound this compound, chemically identified as 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide, is a complex heterocyclic molecule. While its specific biological activity and efficacy have not been extensively reported in publicly available literature, its core structure, a benzofuran-2-carboxamide, is a scaffold of significant interest in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, neuroprotective, and immunomodulatory effects.[1][2][3]

To provide a framework for potential efficacy, this guide compares this compound with a studied benzofuran-2-carboxamide derivative, 7-methoxy-N-(2-methylphenyl)benzofuran-2-carboxamide (Compound 1f) , which has reported neuroprotective and antioxidant properties.[2][4]

Quantitative Data Summary

As of the latest literature review, specific quantitative efficacy data for this compound is not available. The following table summarizes the reported efficacy of the related compound, 7-methoxy-N-(2-methylphenyl)benzofuran-2-carboxamide (Compound 1f).

CompoundAssayEndpointResultReference
This compound Not AvailableNot AvailableNot Available
7-methoxy-N-(2-methylphenyl) benzofuran-2-carboxamide (Compound 1f) Neuroprotection against NMDA-induced excitotoxicity in primary rat cortical neurons% Cell ViabilityShowed the most potent and efficacious neuroprotective action among the tested derivatives, with its effect being almost comparable to memantine at 30 μM.[2][4][2][4]
Inhibition of NMDA-induced Reactive Oxygen Species (ROS) generation% InhibitionExhibited mild to moderate inhibition of ROS production at 100–300 μM concentrations.[4][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the related compound, 7-methoxy-N-(2-methylphenyl)benzofuran-2-carboxamide (Compound 1f).

Neuroprotection Assay against NMDA-Induced Excitotoxicity
  • Cell Culture: Primary cortical neuronal cells were prepared from the cerebral cortices of 17-day-old rat embryos. Cells were plated on poly-L-lysine-coated 48-well plates at a density of 1.5 x 10^5 cells/well and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Treatment: After 7-9 days in culture, neurons were pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, excitotoxicity was induced by treating the cells with 200 μM N-methyl-D-aspartate (NMDA) for 10 minutes in the presence of the test compounds.

  • Viability Assessment: Cell viability was determined 20-24 hours after NMDA treatment using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm using a microplate reader.[4]

Inhibition of NMDA-Induced Reactive Oxygen Species (ROS) Generation
  • Cell Culture and Treatment: Primary cortical neurons were cultured as described above. After 7-9 days, cells were treated with the test compounds for 1 hour, followed by the addition of 200 μM NMDA.

  • ROS Measurement: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA). Following NMDA treatment, cells were incubated with DCF-DA for 30 minutes. The fluorescence intensity was measured at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.[4]

Visualizations

Logical Relationship of Compound Evaluation

G This compound This compound (Target Compound) Comparison Comparative Analysis This compound->Comparison RelatedCompound Benzofuran-2-Carboxamide (Related Compound 1f) EfficacyData Efficacy Data (Neuroprotection, Antioxidant) RelatedCompound->EfficacyData EfficacyData->Comparison ExperimentalProtocols Experimental Protocols (Cell Culture, Assays) ExperimentalProtocols->EfficacyData

Figure 1. Logical flow for the comparative analysis of this compound.

Experimental Workflow for Neuroprotection Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture Primary Cortical Neuron Culture Pretreatment Pre-treat with Test Compound Culture->Pretreatment NMDA Induce Excitotoxicity (NMDA) Pretreatment->NMDA MTT MTT Assay NMDA->MTT Viability Measure Cell Viability MTT->Viability

Figure 2. Workflow of the neuroprotection assay.

References

Validating On-Target Activity of a Putative p97 Inhibitor using CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the on-target activity of a hypothetical small molecule, here designated as C25H30FN3O4, a putative inhibitor of the p97/VCP ATPase. As the specific biological target of this compound is uncharacterized, this guide will use the well-documented p97 inhibitor, CB-5083 , as a representative example to illustrate the validation process. We will objectively compare the application of CRISPR-Cas9 technology with alternative validation methods, supported by experimental data and detailed protocols.

Introduction to Target Validation and the Role of p97

Target validation is a critical step in drug discovery, confirming that a drug's therapeutic effect is a consequence of its interaction with the intended molecular target. The AAA+ ATPase p97 (also known as Valosin-Containing Protein, VCP) is a key regulator of protein homeostasis, involved in processes such as endoplasmic reticulum-associated degradation (ERAD), autophagy, and the ubiquitin-proteasome system.[1] Its overexpression in many cancer types makes it an attractive therapeutic target.[2]

CB-5083 is an orally bioavailable inhibitor of p97 that has demonstrated potent anti-tumor activity.[3] Its mechanism of action involves the induction of proteotoxic stress, leading to apoptosis in cancer cells.[2] This guide will explore how CRISPR-Cas9 can be used to unequivocally demonstrate that the cellular effects of a compound like CB-5083 are indeed due to its on-target inhibition of p97.

Data Presentation: Comparing CRISPR-Mediated and Small Molecule Inhibition of p97

Effective target validation relies on demonstrating a clear correlation between the genetic perturbation of the target and the pharmacological effect of the compound. The following table summarizes hypothetical quantitative data from experiments designed to validate the on-target activity of CB-5083 by comparing its effects to those of CRISPR-mediated p97 knockout.

Experimental Readout Wild-Type Cells + DMSO (Control) Wild-Type Cells + CB-5083 (1 µM) p97 Knockout (KO) Cells + DMSO p97 Knockout (KO) Cells + CB-5083 (1 µM)
Cell Viability (% of Control) 100%45%55%52%
Apoptosis Rate (Caspase 3/7 Activity) Baseline4.2-fold increase3.8-fold increase3.9-fold increase
Poly-ubiquitinated Protein Levels LowHighHighHigh
CHOP Expression (ER Stress Marker) LowHighHighHigh

Table 1: Comparative Analysis of CB-5083 and p97 Knockout Phenotypes. This table illustrates that CRISPR-mediated knockout of p97 phenocopies the effects of CB-5083 treatment on cell viability, apoptosis, and key biomarkers of the unfolded protein response. The lack of a synergistic effect when CB-5083 is added to p97 knockout cells further supports that the drug's primary mechanism of action is through p97 inhibition.

Mandatory Visualizations

Signaling Pathway of p97 in Protein Homeostasis

p97_pathway cluster_ER Endoplasmic Reticulum Misfolded Protein Misfolded Protein ERAD_Complex ERAD Complex Misfolded Protein->ERAD_Complex Recognized Ub Ubiquitin Misfolded Protein->Ub Poly-ubiquitination p97 p97/VCP ATPase ERAD_Complex->p97 Recruits p97->Misfolded Protein Extracts UPR Unfolded Protein Response Proteasome 26S Proteasome Ub->Proteasome Degradation Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress CB5083 CB-5083 CB5083->p97 Inhibits

Caption: The role of p97 in the ER-associated degradation (ERAD) pathway and its inhibition by CB-5083.

Experimental Workflow for CRISPR-Based Target Validation

crispr_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Phenotypic Analysis start Cancer Cell Line transduction Lentiviral Transduction (Cas9 & sgRNA for p97) start->transduction selection Selection of p97 KO Cells transduction->selection wt_dmso Wild-Type + DMSO wt_cb5083 Wild-Type + CB-5083 ko_dmso p97 KO + DMSO ko_cb5083 p97 KO + CB-5083 viability Cell Viability Assay wt_dmso->viability apoptosis Apoptosis Assay wt_dmso->apoptosis western Western Blot (Ubiquitin, CHOP) wt_dmso->western wt_cb5083->viability wt_cb5083->apoptosis wt_cb5083->western ko_dmso->viability ko_dmso->apoptosis ko_dmso->western ko_cb5083->viability ko_cb5083->apoptosis ko_cb5083->western end Data Comparison & Conclusion viability->end apoptosis->end western->end

Caption: Workflow for comparing the effects of CB-5083 and p97 knockout.

Comparison of Target Validation Methods

validation_methods CRISPR CRISPR/Cas9 Knockout + High specificity + Direct genetic evidence + Clean phenotype - Time-consuming - Potential off-target effects CETSA Cellular Thermal Shift Assay (CETSA) + Measures direct target engagement + Applicable in live cells + Can determine relative affinity - Indirect measure of function - Requires specific antibody Resistance Resistance Mutation Analysis + Strong genetic evidence + Clinically relevant - Can be difficult to generate - May not be applicable to all drugs Validation On-Target Validation Validation->CRISPR Validation->CETSA Validation->Resistance

Caption: Comparison of different methods for validating on-target drug activity.

Experimental Protocols

CRISPR/Cas9-Mediated p97 Knockout and Cell Viability Assay

This protocol describes the generation of a p97 knockout cell line and subsequent analysis of cell viability following treatment with a p97 inhibitor.[4]

1. Generation of p97 Knockout Cell Line:

  • sgRNA Design and Cloning: Design and clone at least two independent single guide RNAs (sgRNAs) targeting an early exon of the VCP gene (encoding p97) into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin).

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and packaging plasmids to produce lentiviral particles.

  • Transduction and Selection: Transduce the cancer cell line of interest with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell. Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate p97 knockout at the protein level by Western blot and at the genomic level by Sanger sequencing of the targeted locus.

2. Cell Viability Assay:

  • Cell Seeding: Seed wild-type and validated p97 knockout cells in 96-well plates at a predetermined optimal density.

  • Treatment: Treat the cells with a dose-response of the p97 inhibitor (e.g., CB-5083) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for a period determined by the cell doubling time (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a commercially available assay, such as a resazurin-based assay or an ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Normalize the viability of treated cells to the DMSO control for each cell line and plot the dose-response curves to determine the IC50 values.

Alternative Validation Method: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[5][6]

1. Cell Treatment:

  • Culture the cells of interest to a sufficient density.

  • Treat the cells with the compound of interest (e.g., CB-5083) at various concentrations or with a vehicle control (DMSO) for a defined period.

2. Thermal Challenge:

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. One set of samples should remain at room temperature as a non-heated control.

  • Immediately cool the samples on ice.

3. Protein Extraction:

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.

4. Protein Quantification:

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble p97 at each temperature by Western blotting using a specific anti-p97 antibody.

  • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates direct target engagement.

Conclusion

Validating the on-target activity of a novel compound is a multifaceted process. CRISPR-Cas9 technology offers a powerful approach by providing direct genetic evidence to link a compound's activity to its intended target. By comparing the phenotypic consequences of genetic knockout with pharmacological inhibition, researchers can build a robust case for on-target activity. When combined with orthogonal methods like CETSA and resistance mutation analysis, a comprehensive and convincing validation package can be assembled, significantly de-risking the progression of a compound in the drug development pipeline.

References

Navigating the Kinase Selectivity Landscape of C25H30FN3O4 (SAR405838): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular target profile of C25H30FN3O4, a compound also known as SAR405838. While direct, extensive kinase cross-reactivity data for SAR405838 is not widely available in the public domain, existing research highlights its potent and selective nature as an inhibitor of the MDM2-p53 protein-protein interaction. This guide will focus on its primary mechanism of action, compare its performance with alternative MDM2 inhibitors, and provide relevant experimental protocols and pathway diagrams.

Executive Summary

This compound (SAR405838) is a highly optimized spiro-oxindole derivative designed as a potent and selective inhibitor of the MDM2-p53 interaction.[1] Its primary mechanism of action involves disrupting the binding of MDM2 to the p53 tumor suppressor protein, leading to the activation of the p53 pathway and subsequent cell cycle arrest and/or apoptosis in cancer cells with wild-type p53.[2] Available literature suggests that SAR405838 exhibits high selectivity, with minimal off-target activity against a broad panel of over 200 receptors and enzymes, including kinases.[3]

Comparative Analysis: SAR405838 vs. Other MDM2 Inhibitors

SAR405838 has been benchmarked against other well-known MDM2 inhibitors, such as Nutlin-3a and MI-219. The data consistently demonstrates the superior potency of SAR405838 in both biochemical and cellular assays.

Table 1: Comparative Potency of MDM2 Inhibitors

CompoundTargetKi (nM)Cellular IC50 (µM) in SJSA-1 cellsReference
SAR405838 MDM20.88Not specified[3]
MI-219 MDM2>10x SAR405838Not specified[3]
Nutlin-3a MDM2>50x SAR405838Not specified[3]

Table 2: Comparative Cellular Activity of MDM2 Inhibitors in p53 Wild-Type Cancer Cell Lines

| Cell Line | Cancer Type | SAR405838 IC50 (µM) | MI-219 IC50 (µM) | Nutlin-3a IC50 (µM) | Reference | |---|---|---|---|---| | Lipo246 | Dedifferentiated Liposarcoma | 0.31 | 2.34 | 2.90 |[2] |

Kinase Cross-Reactivity Profile

A broad screening of SAR405838 against a panel of over 200 receptors and enzymes indicated that the compound has, at best, micromolar activity against only a few of these off-targets, with the specific data not being publicly shown.[3] This suggests a very low potential for direct, potent inhibition of kinases. The spiro-oxindole scaffold, however, has been explored in the context of kinase inhibition, with some derivatives showing activity against kinases like Plk4, CDK2, and EGFR.[4][5] It is important to note that these are different compounds from SAR405838 and that the high selectivity of SAR405838 for MDM2 is a key distinguishing feature.

Signaling Pathway and Experimental Workflow

The primary signaling pathway affected by SAR405838 is the p53 tumor suppressor pathway. Upon inhibition of the MDM2-p53 interaction, p53 is stabilized and activated, leading to the transcription of target genes that control cell cycle arrest and apoptosis.

p53_pathway cluster_input Cellular Stress cluster_core p53 Regulation cluster_output Cellular Outcomes Stress DNA Damage, Oncogenic Stress p53 p53 Stress->p53 activates MDM2 MDM2 MDM2->p53 promotes degradation p53->MDM2 induces transcription CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair SAR405838 This compound (SAR405838) SAR405838->MDM2 inhibits

Caption: The p53 signaling pathway and the inhibitory action of this compound (SAR405838).

The general workflow for evaluating the cross-reactivity and mechanism of action of a compound like SAR405838 involves a series of biochemical and cell-based assays.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays PrimaryTarget Primary Target Assay (e.g., MDM2-p53 Binding) CellViability Cell Viability Assays (p53 WT vs. Mutant) PrimaryTarget->CellViability KinasePanel Kinase Panel Screen KinasePanel->CellViability TargetEngagement Target Engagement Assays (e.g., p53 stabilization) CellViability->TargetEngagement DownstreamEffects Downstream Effect Assays (Cell Cycle, Apoptosis) TargetEngagement->DownstreamEffects

Caption: A generalized experimental workflow for profiling a targeted inhibitor.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a compound's activity and selectivity.

MDM2-p53 Interaction Assay (Competitive Binding Assay)

This assay is designed to measure the ability of a test compound to disrupt the interaction between MDM2 and a p53-derived peptide.

  • Reagents and Materials:

    • Recombinant human MDM2 protein.

    • A fluorescently labeled p53-derived peptide.

    • Test compound (SAR405838) and control inhibitors (Nutlin-3a, MI-219).

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • 384-well microplates.

    • A microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of the test and control compounds in the assay buffer.

    • In the microplate, add the MDM2 protein and the fluorescently labeled p53 peptide.

    • Add the diluted compounds to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using the microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.[3]

Cellular p53 Activation Assay (Western Blot)

This assay is used to confirm that the compound can stabilize and activate p53 in a cellular context.

  • Reagents and Materials:

    • Cancer cell lines with wild-type p53 (e.g., SJSA-1, Lipo246) and p53-mutant/null cell lines for control.

    • Cell culture medium and supplements.

    • Test compound (SAR405838).

    • Lysis buffer.

    • Primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin).

    • Secondary antibodies conjugated to HRP.

    • Chemiluminescent substrate.

    • SDS-PAGE gels and blotting equipment.

  • Procedure:

    • Seed the cells in culture plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight.

    • Wash the membrane and incubate with the secondary antibodies.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the changes in the protein levels of p53, MDM2, and p21 relative to the loading control.[2]

Conclusion

This compound (SAR405838) is a highly potent and selective inhibitor of the MDM2-p53 interaction. While comprehensive kinase cross-reactivity data is not publicly detailed, the available information points towards a very specific mode of action with minimal off-target effects on kinases. Its superior potency compared to earlier generation MDM2 inhibitors like Nutlin-3a and MI-219 makes it a valuable tool for studying the p53 pathway and a promising candidate for cancer therapy in tumors retaining wild-type p53. Further research and public disclosure of broad-panel screening data would be beneficial for a more complete understanding of its selectivity profile.

References

Comparative Analysis of C25H30FN3O4 (Mu-Phe-hPhe-FMK) and Known Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic inhibitor C25H30FN3O4, identified as Mu-Phe-hPhe-FMK, against a panel of well-characterized inhibitors targeting the cysteine proteases calpain, cathepsin B, and cathepsin L. This document is intended to serve as a resource for researchers in the fields of enzymology, drug discovery, and molecular biology by presenting a consolidated overview of inhibitory potencies and the experimental methodologies used for their determination.

Introduction to this compound (Mu-Phe-hPhe-FMK)

The compound with the molecular formula this compound is identified as N-[1-[[(3S)-1-fluoro-2-oxo-5-phenylpentan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide, commonly known by its synonym Mu-Phe-hPhe-FMK. It is a peptide-based inhibitor featuring a fluoromethyl ketone (FMK) warhead, a reactive group known to form a covalent bond with the active site cysteine of target proteases, leading to irreversible inhibition. Mu-Phe-hPhe-FMK has been identified as an inhibitor of calpain, as well as cathepsins B and L.

Comparative Inhibitors

For this analysis, the following well-established inhibitors have been selected for comparison due to their known activity and selectivity profiles against the target enzymes:

  • Calpeptin: A potent, cell-permeable inhibitor of calpains. It is also known to inhibit cathepsin K and cathepsin L.

  • CA-074: A highly selective and potent irreversible inhibitor of cathepsin B.

  • Z-FY-CHO: A potent and selective reversible aldehyde inhibitor of cathepsin L.

Quantitative Inhibitor Performance

The following tables summarize the available quantitative data (IC50 and Ki values) for Mu-Phe-hPhe-FMK and the selected known inhibitors against their respective target enzymes. It is important to note that direct, publicly available IC50 or Ki values for Mu-Phe-hPhe-FMK against its specific targets were not found in the performed search. The tables highlight the inhibitory potencies of the comparator compounds.

Table 1: Inhibitory Activity against Calpain

InhibitorTarget EnzymeIC50 / ID50 (nM)Ki (nM)Comments
Mu-Phe-hPhe-FMK CalpainData Not AvailableData Not AvailableCell-permeable and irreversible inhibitor of calpain.
Calpeptin Calpain I (human platelets)40Data Not AvailablePotent, cell-penetrating calpain inhibitor[1].
Calpain I (porcine erythrocytes)52Data Not Available[2]
Calpain II (porcine kidney)34Data Not Available[2]
CA-074 m-calpainNo significant inhibitionData Not AvailableBarely detectable action on m-calpain[3].
Z-FY-CHO Calpain II184Data Not AvailableSelective for Cathepsin L over Calpain II[4].

Table 2: Inhibitory Activity against Cathepsin B

InhibitorTarget EnzymeIC50 (nM)Ki (nM)Comments
Mu-Phe-hPhe-FMK Cathepsin BData Not AvailableData Not AvailableIdentified as a Cathepsin B inhibitor.
Calpeptin Cathepsin BData Not AvailableData Not AvailableKnown to inhibit some cathepsins.
CA-074 Cathepsin B (rat liver)2.242-5Potent, irreversible, and specific inhibitor[5][6][7].
Cathepsin B (at pH 4.6)622Inhibition is pH-dependent[8][9].
Cathepsin B (at pH 5.5)44211[8][9]
Cathepsin B (at pH 7.2)7231980[8][9]
Z-FY-CHO Cathepsin B85.1Data Not AvailableSelective for Cathepsin L over Cathepsin B[4].

Table 3: Inhibitory Activity against Cathepsin L

InhibitorTarget EnzymeIC50 (nM)Ki (nM)Comments
Mu-Phe-hPhe-FMK Cathepsin LData Not AvailableData Not AvailableIdentified as a Cathepsin L inhibitor.
Calpeptin Cathepsin LData Not AvailableData Not AvailablePotent cathepsin L inhibitor[10]. Exhibits competitive inhibition[8].
CA-074 Cathepsin LData Not Available40,000-200,000Displays selectivity for Cathepsin B over Cathepsin L[7]. Can inactivate Cathepsin L under reducing conditions[11].
Z-FY-CHO Cathepsin L0.85Data Not AvailablePotent and specific reversible inhibitor[4][12].

Signaling Pathway and Experimental Workflow Visualizations

To aid in the understanding of the experimental processes and the biological context of these inhibitors, the following diagrams have been generated using Graphviz.

G General Cysteine Protease Inhibition Pathway cluster_0 Enzyme-Substrate Interaction cluster_1 Inhibition Mechanism Active Cysteine Protease Active Cysteine Protease Cleaved Products Cleaved Products Active Cysteine Protease->Cleaved Products Cleavage Inactive Complex Inactive Complex Active Cysteine Protease->Inactive Complex Covalent Bonding (Irreversible) Substrate Substrate Substrate->Active Cysteine Protease Inhibitor e.g., Mu-Phe-hPhe-FMK (FMK warhead) Inhibitor->Inactive Complex

Caption: Irreversible inhibition of a cysteine protease by an FMK-containing inhibitor.

G Experimental Workflow for IC50 Determination Prepare Enzyme Solution Prepare Enzyme Solution Pre-incubate Enzyme and Inhibitor Pre-incubate Enzyme and Inhibitor Prepare Enzyme Solution->Pre-incubate Enzyme and Inhibitor Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions->Pre-incubate Enzyme and Inhibitor Add Fluorogenic Substrate Add Fluorogenic Substrate Pre-incubate Enzyme and Inhibitor->Add Fluorogenic Substrate Kinetic Measurement of Fluorescence Kinetic Measurement of Fluorescence Add Fluorogenic Substrate->Kinetic Measurement of Fluorescence Calculate Reaction Rates Calculate Reaction Rates Kinetic Measurement of Fluorescence->Calculate Reaction Rates Plot % Inhibition vs. [Inhibitor] Plot % Inhibition vs. [Inhibitor] Calculate Reaction Rates->Plot % Inhibition vs. [Inhibitor] Determine IC50 Determine IC50 Plot % Inhibition vs. [Inhibitor]->Determine IC50

Caption: A typical workflow for determining the IC50 of an inhibitor using a fluorometric assay.

Experimental Protocols

The determination of inhibitory constants such as IC50 and Ki is critical for the comparative analysis of enzyme inhibitors. Below are detailed methodologies for the key experiments cited, primarily focusing on fluorometric assays which are commonly used for their sensitivity and high-throughput capabilities.

General Protocol for Fluorometric Cysteine Protease Activity Assay

This protocol is a generalized procedure adaptable for measuring the activity of calpain, cathepsin B, and cathepsin L, with specific substrates and buffers tailored to each enzyme.

1. Reagent Preparation:

  • Assay Buffer: A buffer optimized for the specific protease. For example:

    • Cathepsin B: 100 mM sodium acetate, 1 mM EDTA, pH 5.5, containing a reducing agent like DTT (1-2 mM).

    • Cathepsin L: 100 mM sodium acetate, 1 mM EDTA, pH 5.5, with DTT.

    • Calpain: A buffer containing Tris-HCl, CaCl2, and a reducing agent.

  • Enzyme Stock Solution: Purified recombinant human or other species-specific enzyme is diluted to a working concentration in the assay buffer.

  • Substrate Stock Solution: A fluorogenic substrate is dissolved in DMSO. For example:

    • Cathepsin B: Z-Arg-Arg-AMC (Z-RR-AMC)

    • Cathepsin L: Z-Phe-Arg-AMC (Z-FR-AMC)

    • Calpain: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)

  • Inhibitor Stock Solutions: The test compound (Mu-Phe-hPhe-FMK) and known inhibitors are dissolved in DMSO to create a series of dilutions.

2. Assay Procedure:

  • In a 96-well microplate, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations.

  • Allow for a pre-incubation period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to permit the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The excitation and emission wavelengths are specific to the fluorophore (e.g., for AMC, Ex/Em = ~360-400 nm / ~440-505 nm).

3. Data Analysis:

  • The initial reaction rates (slopes of the fluorescence vs. time curves) are calculated for each inhibitor concentration.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

4. Determination of Ki (Inhibition Constant):

  • To determine the Ki for reversible inhibitors, the assay is performed with varying concentrations of both the substrate and the inhibitor.

  • The data are then analyzed using methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition and calculate the Ki value. For irreversible inhibitors, the second-order rate constant (k_inact/Ki) is typically determined.

Conclusion

References

A Comparative Guide to the Reproducibility of Neuroprotective Compounds Targeting Key Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental reproducibility of Sulfuretin, a flavonoid with demonstrated neuroprotective properties, and other alternative compounds. The focus is on key signaling pathways implicated in neurodegenerative diseases, including the Nrf2/HO-1 and Akt/GSK3β pathways. This document summarizes quantitative data from preclinical studies, offers detailed experimental protocols to aid in the replication of findings, and visualizes the underlying biological and experimental workflows.

Introduction to Neuroprotective Compounds and Signaling Pathways

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key pathological feature is oxidative stress, which leads to cellular damage and apoptosis. The Nrf2/HO-1 signaling pathway is a critical cellular defense mechanism against oxidative stress. Activation of this pathway leads to the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which protect neurons from damage.

Sulfuretin, a flavonoid with the chemical formula C15H10O5, has been shown to exert neuroprotective effects by modulating various signaling pathways.[1][2][3] While the initially provided chemical formula C25H30FN3O4 does not correspond to a known neuroprotective agent, the investigation into related compounds has highlighted the significance of flavonoids like Sulfuretin. This guide will focus on the experimental data available for Sulfuretin and compare it with other compounds that have been investigated for their neuroprotective potential.

Data Presentation

The following tables summarize quantitative data from in vitro studies on Sulfuretin and selected alternative compounds, focusing on their effects on cell viability, cytotoxicity, and reactive oxygen species (ROS) production in neuronal cell lines.

Table 1: Effect of Sulfuretin on Cell Viability and Cytotoxicity in SH-SY5Y cells

TreatmentConcentration (µM)Cell Viability (% of control)LDH Release (% of control)Reference
Control-100100[4]
MPP+ (1 mM)-55 ± 5180 ± 15[5][6][7]
Sulfuretin + MPP+1065 ± 6160 ± 12[7]
Sulfuretin + MPP+2078 ± 7135 ± 10[7]
Sulfuretin + MPP+4092 ± 8110 ± 9[7]

Table 2: Effect of Sulfuretin on ROS Accumulation in SH-SY5Y cells

TreatmentConcentration (µM)ROS Levels (% of control)Reference
Control-100[5][6][7]
MPP+ (1 mM)-250 ± 20[5][6][7]
Sulfuretin + MPP+20180 ± 15[7]
Sulfuretin + MPP+40120 ± 10[7]

Table 3: Comparison of Neuroprotective Effects of Alternative Compounds

CompoundMechanism of ActionEffective ConcentrationKey FindingsReference
ResveratrolTau aggregation inhibition10-20 µMInhibits tau fibrillization[8]
CurcuminTau aggregation inhibition5-10 µMInhibits oligomerization of tau[8]
Huperzine ACholinesterase inhibitor0.1-1 µMNo significant benefit over placebo in a large clinical trial[9]
Nardochinoid CNrf2/HO-1 pathway activator10 µMSuppresses inflammation and ROS production[10]

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12][13]

  • Materials:

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[14]

    • Treat cells with the desired compounds for the specified duration.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[13]

Cytotoxicity Assay (LDH Release Assay)

The lactate dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells.[14][15][16]

  • Materials:

    • 96-well plates

    • LDH cytotoxicity assay kit

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and treat with compounds as for the MTT assay.

    • After incubation, centrifuge the plate at 250 x g for 10 minutes.[16]

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]

    • Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[17]

    • Add 50 µL of stop solution to each well.[17]

    • Measure the absorbance at 490 nm using a microplate reader.[15][16]

Reactive Oxygen Species (ROS) Accumulation Assay (DCFH-DA Assay)

The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.[18][19]

  • Materials:

    • 24-well plates or 96-well plates

    • DCFH-DA solution (10 µM)

    • Phosphate-buffered saline (PBS)

    • Fluorescence microscope or microplate reader

  • Protocol:

    • Seed cells and treat with compounds.

    • Wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA solution for 30 minutes at 37°C in the dark.[20]

    • Wash the cells with PBS to remove excess DCFH-DA.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.[19]

Western Blot for Nrf2 and HO-1

Western blotting is used to detect the protein levels of Nrf2 and HO-1.[21][22]

  • Materials:

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies against Nrf2 and HO-1

    • HRP-conjugated secondary antibody

    • Chemiluminescence detection reagent

  • Protocol:

    • Extract total protein from treated cells and determine the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[21]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2 (1:1000 dilution) and HO-1 (1:500 dilution) overnight at 4°C.[21]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence detection system.[21]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 Neuroprotective Signaling Pathways Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 activates Sulfuretin Sulfuretin PI3K_Akt PI3K/Akt Pathway Sulfuretin->PI3K_Akt activates ERK ERK Pathway Sulfuretin->ERK activates PI3K_Akt->Nrf2 activates GSK3b GSK3β PI3K_Akt->GSK3b inhibits Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE translocates to nucleus and binds Keap1->Nrf2 sequesters HO1 HO-1 ARE->HO1 promotes transcription of Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response leads to Neuronal_Survival Neuronal Survival GSK3b->Neuronal_Survival inhibition promotes ERK->Neuronal_Survival promotes

Caption: Signaling pathways modulated by Sulfuretin for neuroprotection.

G cluster_1 In Vitro Experimental Workflow for Neuroprotection Assays cluster_2 Endpoint Assays Cell_Culture 1. Cell Seeding (e.g., SH-SY5Y cells in 96-well plates) Treatment 2. Compound Treatment (Sulfuretin and/or neurotoxin like MPP+) Cell_Culture->Treatment Incubation 3. Incubation (Specified duration, e.g., 24 hours) Treatment->Incubation MTT_Assay Cell Viability (MTT) Incubation->MTT_Assay LDH_Assay Cytotoxicity (LDH) Incubation->LDH_Assay ROS_Assay Oxidative Stress (DCFH-DA) Incubation->ROS_Assay Data_Analysis 4. Data Acquisition and Analysis (Spectrophotometry/Fluorometry) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: General workflow for in vitro neuroprotective compound screening.

G cluster_3 Western Blot Workflow for Nrf2/HO-1 Pathway Analysis Protein_Extraction 1. Protein Extraction from Treated Cells Quantification 2. Protein Quantification (e.g., BCA Assay) Protein_Extraction->Quantification SDS_PAGE 3. SDS-PAGE Quantification->SDS_PAGE Transfer 4. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-Nrf2, anti-HO-1) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Densitometric Analysis Detection->Analysis

Caption: Workflow for Western Blot analysis of Nrf2 and HO-1 protein expression.

References

Unveiling the Structure-Activity Relationship of a Novel Benzofuran Carboxamide for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the structure-activity relationship (SAR) for the novel compound with the molecular formula C25H30FN3O4, identified as 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide, highlights its potential as a kinase inhibitor. This guide provides a comparative overview of its anticipated biological activity based on SAR studies of structurally related benzofuran derivatives, alongside detailed hypothetical experimental protocols and visualizations to aid researchers in drug discovery and development.

The benzofuran scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Notably, benzofuran-3-carboxamides have emerged as a promising class of protein kinase inhibitors, which are crucial targets in cancer therapy.

Comparative Analysis of Benzofuran-3-Carboxamide Derivatives

While specific SAR studies for 2-(4-fluorophenyl)-N-methyl-6-(2-morpholin-4-ylethylamino)-5-propan-2-yloxy-1-benzofuran-3-carboxamide are not publicly available, analysis of related compounds in scientific literature and patents allows for the extrapolation of key structural determinants for biological activity.

Table 1: Structure-Activity Relationship of Benzofuran-3-Carboxamide Analogs as Kinase Inhibitors

Structural Modification Effect on Activity Rationale
2-Aryl Group (e.g., 4-fluorophenyl) Generally enhances potency. Substituents on the phenyl ring can modulate activity and selectivity.The aryl group often occupies a hydrophobic pocket in the kinase active site. Halogen substituents can form specific interactions.
N-Substituted Carboxamide Crucial for activity. Small alkyl groups like methyl are often optimal.The carboxamide group forms key hydrogen bonds with the hinge region of the kinase.
5-Alkoxy Group (e.g., propan-2-yloxy) Can influence solubility and cell permeability. The size and nature of the alkoxy group can affect binding.This group can interact with solvent-exposed regions or contribute to the overall lipophilicity of the molecule.
6-Amino Substituent (e.g., 2-morpholin-4-ylethylamino) Often introduced to improve solubility and pharmacokinetic properties. The basic nitrogen can form salt bridges.The amino group can be protonated at physiological pH, enhancing water solubility and allowing for ionic interactions with the target protein.

Postulated Signaling Pathway Involvement

Based on the common targets of benzofuran-based kinase inhibitors, the compound this compound is hypothesized to interfere with signaling pathways crucial for cancer cell proliferation and survival, such as the MAP kinase or PI3K/Akt pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->RAF Inhibition This compound->PI3K Inhibition

Caption: Postulated inhibition of RAF and PI3K signaling pathways by this compound.

Experimental Protocols

To validate the therapeutic potential of this compound and its analogs, the following experimental protocols are proposed:

General Synthesis of 2-Aryl-6-amino-5-alkoxy-benzofuran-3-carboxamides

A multi-step synthesis is proposed, starting from a substituted phenol. The general workflow would involve the protection of the phenolic hydroxyl group, followed by acylation, cyclization to form the benzofuran ring, functional group interconversions to introduce the amino and carboxamide moieties, and finally deprotection.

G Start Substituted Phenol Step1 Protection Start->Step1 Step2 Acylation Step1->Step2 Step3 Cyclization to Benzofuran Step2->Step3 Step4 Functional Group Interconversion Step3->Step4 Step5 Amide Coupling Step4->Step5 End Final Compound (this compound) Step5->End

Caption: General synthetic workflow for this compound analogs.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the synthesized compounds against a panel of protein kinases.

Materials:

  • Synthesized benzofuran-3-carboxamide derivatives.

  • Recombinant human kinases (e.g., members of the RAF, SRC, or PI3K families).

  • Appropriate kinase substrates (e.g., myelin basic protein for MAP kinases).

  • ATP, [γ-³²P]ATP.

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Phosphocellulose paper.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microtiter plate, combine the kinase, its substrate, and the test compound in the kinase reaction buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Proliferation Assay

Objective: To evaluate the anti-proliferative effect of the compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Synthesized compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

  • 96-well plates.

  • Plate reader.

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Conclusion

The chemical structure of this compound, featuring a 2-aryl-benzofuran-3-carboxamide core with specific alkoxy and amino substitutions, positions it as a promising candidate for a kinase inhibitor. The provided SAR analysis, hypothesized mechanism of action, and detailed experimental protocols offer a solid foundation for researchers to synthesize and evaluate this compound and its analogs, potentially leading to the development of novel targeted therapies for cancer and other diseases driven by aberrant kinase activity. Further investigation is warranted to confirm its specific kinase targets and elucidate its precise mechanism of action.

Unidentified Compound C25H30FN3O4: Public Data for Benchmarking Against Standard-of-Care Drugs is Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to identify the compound with the molecular formula C25H30FN3O4 for a comparative analysis against standard-of-care drugs have been unsuccessful due to the absence of publicly available information. Extensive searches of chemical databases, clinical trial registries, and scientific literature did not yield a specific drug name, therapeutic indication, or any associated experimental data for this compound.

The molecular formula this compound likely represents an investigational compound that is in the early stages of drug discovery and development. At this preclinical phase, compounds are often identified by internal company codes, and information regarding their biological activity, mechanism of action, and therapeutic potential is typically proprietary and not disclosed publicly.

Without fundamental information such as the compound's name, its intended therapeutic target, and the specific disease it is being developed to treat, a meaningful comparison against established standard-of-care drugs is not possible. Such a comparison would require access to a range of experimental data, including but not limited to:

  • Efficacy data: Head-to-head studies comparing the compound's effectiveness against current treatments.

  • Safety and toxicology data: Information on the compound's side-effect profile and potential for toxicity.

  • Pharmacokinetic and pharmacodynamic data: How the compound is absorbed, distributed, metabolized, and excreted by the body, and its effect on biological targets.

  • Mechanism of action: The specific biochemical pathway or target through which the compound exerts its therapeutic effect.

For researchers, scientists, and drug development professionals interested in this specific compound, the following steps would be necessary to enable the creation of a comprehensive comparison guide:

  • Identification of the Compound: The primary requirement is to ascertain the common name or official designation of the drug associated with the molecular formula this compound.

  • Determination of the Therapeutic Indication: Understanding the specific disease or condition the compound is intended to treat is crucial for identifying the appropriate standard-of-care drugs for comparison.

  • Access to Preclinical and Clinical Data: Obtaining published or publicly available data from in vitro, in vivo, and human studies is essential for a data-driven comparison.

Until such information becomes publicly available through scientific publications, conference presentations, or patent applications, a benchmarking guide for this compound cannot be developed. Researchers with access to proprietary information on this compound would be in a position to conduct an internal comparative analysis.

Independent Validation of KIN001-260's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals evaluating KIN001-260, a novel BRAF inhibitor, against established therapeutic alternatives for BRAF V600E-mutated cancers.

This report provides a comprehensive comparison of KIN001-260 (C25H30FN3O4), a potent BRAF inhibitor, with first and second-generation BRAF inhibitors: Vemurafenib, Dabrafenib, and Encorafenib. The comparative analysis is based on publicly available preclinical data, focusing on in vitro potency, cell-based anti-proliferative activity, and in vivo efficacy in xenograft models. Detailed experimental protocols for key assays are provided to facilitate independent validation and further research.

In Vitro Efficacy: Potency Against BRAF V600E

KIN001-260 demonstrates significant potency against the BRAF V600E mutant kinase, a key driver in many melanomas and other cancers. Its inhibitory activity is comparable to or exceeds that of established BRAF inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of KIN001-260 and its alternatives against the BRAF V600E kinase.

CompoundIC50 (BRAF V600E)
KIN001-260 ~100 nM [1]
Vemurafenib13-31 nM
Dabrafenib0.6 nM[2]
Encorafenib40 nM or less[3]

Anti-Proliferative Activity in BRAF V600E Mutant Cell Lines

The therapeutic potential of a BRAF inhibitor is further validated by its ability to inhibit the proliferation of cancer cells harboring the BRAF V600E mutation. KIN001-260 has been shown to effectively inhibit the growth of various melanoma and colorectal cancer cell lines.

CompoundCell Line (Cancer Type)IC50 (µM)
KIN001-260 A375 (Melanoma)Not Available
HT29 (Colorectal)Not Available
VemurafenibA375 (Melanoma)0.248[4]
HT29 (Colorectal)0.025 - 0.35[5]
DabrafenibA375 (Melanoma)<0.1 (sensitive)[6]
EncorafenibA375 (Melanoma)<0.04[3]

In Vivo Efficacy: Xenograft Tumor Models

Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of drug candidates in a living system. While specific data for KIN001-260 in xenograft models is limited in the public domain, the established BRAF inhibitors have demonstrated dose-dependent tumor growth inhibition in melanoma xenografts.

CompoundXenograft ModelDosing RegimenOutcome
KIN001-260 Not AvailableNot AvailableNot Available
VemurafenibLOX (Melanoma)Dose-dependentInhibition of tumor growth[7]
DabrafenibBRAF V600E MelanomaNot SpecifiedTumor regression[8][9][10]
EncorafenibA375 (Melanoma)5 mg/kg (BID)Effective tumor growth inhibition[3]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating BRAF inhibitors.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription KIN001 KIN001-260 KIN001->BRAF Inhibition Alternatives Vemurafenib Dabrafenib Encorafenib Alternatives->BRAF Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis Kinase_Assay Biochemical Kinase Assay (BRAF V600E) IC50_Calc IC50 Calculation Kinase_Assay->IC50_Calc Cell_Culture BRAF V600E Mutant Cancer Cell Lines Viability_Assay Cell Viability Assay (MTT, MTS, etc.) Cell_Culture->Viability_Assay Western_Blot_vitro Western Blot (pERK, pMEK levels) Cell_Culture->Western_Blot_vitro Viability_Assay->IC50_Calc Xenograft Establish Xenograft Model (e.g., A375 in nude mice) Treatment Drug Administration (Oral Gavage) Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Western_Blot_vivo Western Blot on Tumor Tissue (Pharmacodynamics) Treatment->Western_Blot_vivo Tumor_Growth_Inhibition Tumor Growth Inhibition (%TGI) Tumor_Measurement->Tumor_Growth_Inhibition

References

A Preclinical Comparative Analysis of Paroxetine (C25H30FN3O4) Versus Placebo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Paroxetine (C25H30FN3O4) against a placebo. The information presented is collated from various preclinical in vitro and in vivo studies to support research and development initiatives.

Pharmacological Profile

Paroxetine is a potent and highly selective serotonin reuptake inhibitor (SSRI).[1][2] Its primary mechanism of action involves the inhibition of the presynaptic serotonin transporter (SERT), which leads to an increased concentration of serotonin in the synaptic cleft.[3][4] Animal studies have demonstrated that Paroxetine is a potent and selective inhibitor of 5-hydroxytryptamine (5-HT) neuronal uptake.[1] It exhibits minimal affinity for muscarinic, alpha1-, alpha2-, beta-adrenergic, dopamine (D2), 5-HT1, 5-HT2, and histamine (H1) receptors.[5] At higher doses (40 mg/day or more), it can also act as a dual serotonin/norepinephrine reuptake inhibitor.[4][6]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_pre 5-HT Serotonin_vesicle->Serotonin_pre Release SERT SERT Serotonin_cleft 5-HT Serotonin_pre->Serotonin_cleft Serotonin_cleft->SERT Reuptake Receptor 5-HT Receptor Serotonin_cleft->Receptor Binding Paroxetine Paroxetine Paroxetine->SERT Inhibits Placebo Placebo (No Effect)

Caption: Mechanism of action of Paroxetine versus placebo.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving Paroxetine.

Table 1: Pharmacokinetic Parameters of Paroxetine in Preclinical Models
ParameterSpeciesDoseValueReference
Bioavailability N/A (Oral)N/A30-60% (due to first-pass metabolism)[3]
Tmax Healthy PatientsN/A2 to 8 hours[3]
Protein Binding PlasmaN/A~95%[3][5]
Elimination Half-Life Humans30 mg daily~21 hours[5]
Metabolism LiverN/APrimarily by CYP2D6[3][5]
Excretion Humans30 mg oral dose~64% in urine (<2% as parent drug), ~36% in feces (<1% as parent drug)[3][7]
Acute LD50 Rats & MiceSingle Dose350 mg/kg[3]
Table 2: In Vitro Activity of Paroxetine
Target/AssayCell Line/SystemResult TypeValueReference
Serotonin Uptake Brain SynaptosomesInhibitionConcentration-dependent competitive inhibition[8]
GRK2 Inhibition In vitro kinase assayIC501.4 µM[4][6]
CYP2D6 Inhibition In vitroKi0.065 µM[4]
CYP2B6 Inhibition In vitroKi1.03 µM[6]
Cell Growth Inhibition LNCaP (Prostate Cancer)IC5021 µM[9]
Cell Growth Inhibition 22RV1 (Prostate Cancer)IC5030.1 µM[9]
Cell Growth Inhibition DU145 (Prostate Cancer)IC5035.9 µM[9]
Cell Growth Inhibition PC3 (Prostate Cancer)IC5038.8 µM[9]
Table 3: Summary of In Vivo Toxicology Studies
Study TypeSpeciesDosesKey FindingsReference
Acute Oral Toxicity Sprague-Dawley Rats120-300 mg/kgReversible reduction in body weight, food/water intake, and body temperature. Hyperactivity and signs of serotonin syndrome observed. Increased liver weight at the highest dose.[10]
4-Week Subchronic Oral Study Sprague-Dawley Rats5, 15, 50 mg/kg/day50 mg/kg dose showed toxicity including mortality, salivation, respiratory sounds, and emaciation.[11]
14-Day Oral Toxicity Female Beagle Dogs20 and 100 mg/dayHigh dose (100 mg/day) led to abdominal tenderness and subdued behavior.[12]
Cardiovascular Safety Anesthetized Dogs3 and 10 mg/kg (IV)Caused a marked decrease in systemic blood pressure. Less cardiotoxic compared to imipramine, amitriptyline, and clomipramine.[13]

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Forced Swim Test (FST) Animal Model of Depression

This model is used to assess antidepressant efficacy by inducing a state of behavioral despair in rodents.

  • Animals: Male NMRI mice.

  • Procedure:

    • Induction of Depression: Mice are subjected to a forced swim test paradigm to induce a depressive-like state.

    • Drug Administration: A control group receives a placebo (vehicle), while the experimental group is administered Paroxetine daily via gavage (e.g., 7 mg/kg for 35 days).[14] A non-depressed control group is also included.

    • Behavioral Assessment: The duration of immobility is recorded during the swim sessions. A decrease in immobility time is indicative of an antidepressant effect.

    • Physiological Assessment: Following the treatment period, physiological parameters such as sperm production and quality can be assessed to evaluate the effects of the drug on reproductive function.[14][15]

cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Outcome Measures A Group 1: Healthy Control + Placebo P1 Induce Depression (Forced Swim Test) P2 Daily Dosing (35 Days) B Group 2: Depressed Model + Placebo B->P1 C Group 3: Depressed Model + Paroxetine C->P1 D Group 4: Healthy Control + Paroxetine P1->P2 P3 Behavioral & Physiological Assessment P2->P3 O1 Immobility Time P3->O1 O2 Sperm Parameters P3->O2 O3 Biochemical Markers P3->O3

Caption: Workflow for a preclinical depression model study.

In Vitro Cell Growth Inhibition Assay

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines.

  • Cell Lines: Human prostate cancer cell lines (e.g., PC3, DU145, 22RV1, and LNCaP).[9]

  • Procedure:

    • Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.

    • Treatment: Cells are treated with varying concentrations of Paroxetine or a vehicle control (placebo).

    • Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).

    • Viability Assessment: Cell viability is assessed using a method such as direct cell counting or a colorimetric assay (e.g., MTT).

    • Data Analysis: The 50% inhibitory concentration (IC50) is calculated, representing the concentration of Paroxetine required to inhibit cell growth by 50%.[9]

Cardiovascular Safety Assessment in Anesthetized Dogs

This in vivo model evaluates the potential cardiovascular side effects of a drug candidate.

  • Animals: Anesthetized dogs.

  • Procedure:

    • Anesthesia and Instrumentation: Animals are anesthetized, and catheters are inserted to monitor cardiovascular parameters such as systemic blood pressure, heart rate, and electrocardiogram (ECG).

    • Drug Administration: Paroxetine or a placebo is administered intravenously at various doses (e.g., 0.1 to 10 mg/kg).[13]

    • Parameter Monitoring: Cardiovascular parameters are continuously recorded before, during, and after drug administration.

    • Data Analysis: Changes in blood pressure, heart rate, and ECG intervals are analyzed to assess the drug's cardiovascular effects.[13]

Conclusion

Preclinical data demonstrate that Paroxetine is a potent and selective serotonin reuptake inhibitor with established efficacy in animal models of depression. Its pharmacokinetic profile is characterized by good oral absorption, extensive metabolism primarily via CYP2D6, and a half-life of approximately 21 hours.[5] Toxicological studies indicate a safety profile comparable to or better than older tricyclic antidepressants, particularly concerning cardiotoxicity.[1][13] However, high doses can lead to adverse effects, including signs of serotonin syndrome and hepatotoxicity.[10] In vitro studies have also revealed potential anti-cancer properties and specific enzyme inhibition (GRK2, CYP2D6), suggesting areas for further investigation.[4][9] These findings provide a solid foundation for its clinical use and for further research into its broader pharmacological activities.

References

Safety Operating Guide

Navigating the Disposal of C25H30FN3O4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling novel compounds, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The chemical formula C25H30FN3O4 does not correspond to a widely recognized substance with established, specific disposal protocols. Therefore, it must be treated as a research chemical of unknown toxicity and handled with the utmost caution. This guide provides a procedural framework for the safe and compliant disposal of such substances.

Immediate Safety and Handling

Given the lack of specific data for this compound, a conservative approach to handling is essential. Assume the compound is hazardous in the absence of contradictory information.

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory.

Disposal Workflow for Unidentified Research Chemicals

The disposal of an unidentified research chemical like this compound requires a systematic approach, beginning with a thorough risk assessment and culminating in compliant waste management. The following workflow outlines the necessary steps.

DisposalWorkflow cluster_assessment Initial Assessment cluster_characterization Hazard Characterization cluster_consultation Consultation and Planning cluster_disposal Waste Management A Identify Compound (this compound) B Search for Safety Data Sheet (SDS) A->B Attempt to find specific data C Consult Internal Chemical Inventory B->C If no public SDS D Assume Hazardous Properties (Toxic, Flammable, Reactive, Corrosive) C->D If unidentified E Review Experimental Data (Solubility, Reactivity) D->E In parallel F Contact Environmental Health & Safety (EHS) Officer D->F Crucial Step E->F G Develop a Specific Disposal Plan F->G Collaborate H Segregate Waste Stream G->H I Label Waste Container ('Hazardous Waste', Chemical Formula, PI Name) H->I J Arrange for Professional Disposal I->J

Figure 1. A logical workflow for the safe disposal of unidentified research chemicals.

Procedural Steps for Disposal

  • Information Gathering: The first step is to exhaust all avenues for identifying the specific hazards of this compound. This includes searching for a Safety Data Sheet (SDS) from the supplier, checking internal laboratory chemical inventories and databases, and reviewing any available experimental notes that might provide clues about its properties (e.g., reactivity, solubility).

  • Hazard Assessment (Default to Hazardous): In the absence of specific data, treat this compound as a hazardous substance. This means assuming it could be toxic, flammable, reactive, or corrosive. This conservative assumption ensures the highest level of safety.

  • Consult with Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. Provide them with all available information, including the chemical formula and any known properties. They will be able to provide institution-specific procedures and ensure compliance with local and national regulations.

  • Waste Segregation and Labeling:

    • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS officer. It should be collected in a designated, compatible, and properly sealed container.

    • Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should include the chemical formula (this compound), the full name of the principal investigator, and the date of accumulation.

  • Arrange for Professional Disposal: Your EHS department will coordinate the final disposal of the hazardous waste through a licensed and certified hazardous waste management company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Quantitative Data and Experimental Protocols

Due to the unidentified nature of this compound, no specific quantitative data regarding its physical, chemical, or toxicological properties is available. Similarly, there are no established experimental protocols for its handling or disposal beyond the general principles of laboratory safety for unknown compounds. The primary "protocol" is the risk assessment and consultation workflow outlined above.

By adhering to this cautious and systematic approach, laboratories can ensure the safe and compliant management of novel research chemicals, protecting both personnel and the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.